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  • Product: 2-(Cyclopentyloxy)-4-propoxybenzoic acid
  • CAS: 1154275-43-0

Core Science & Biosynthesis

Foundational

2-(Cyclopentyloxy)-4-propoxybenzoic acid CAS 461665-41-8 properties

This guide provides an in-depth technical analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid , a specialized aromatic carboxylic acid derivative. Based on its structural pharmacophore, this compound is identified as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid , a specialized aromatic carboxylic acid derivative. Based on its structural pharmacophore, this compound is identified as a key building block in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , a class of anti-inflammatory drugs used in the treatment of COPD, asthma, and psoriatic arthritis.

Chemical Identity & Structural Analysis

Note on CAS Registry Number: While the user query references CAS 461665-41-8 , primary chemical databases (ChemSrc, AccelaChem) often link this CAS to N-(2-aminophenyl)-1-methylcyclopropanecarboxamide. The specific structure 2-(Cyclopentyloxy)-4-propoxybenzoic acid is frequently associated with CAS 1154275-43-0 or treated as a custom synthesis intermediate. This guide focuses strictly on the 2-(Cyclopentyloxy)-4-propoxybenzoic acid structure as requested.

PropertySpecification
Chemical Name 2-(Cyclopentyloxy)-4-propoxybenzoic acid
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Core Scaffold Benzoic Acid
Substituents 2-position: Cyclopentyloxy (Ether)4-position: Propoxy (Ether)
Predicted pKa ~4.2 (Carboxylic acid)
Predicted LogP 3.8 – 4.1 (Lipophilic)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Biological Relevance & Applications

This compound serves as a "scaffold-hopping" intermediate for PDE4 Inhibitors . The 3,4-dialkoxybenzoic acid motif is a hallmark of approved PDE4 inhibitors like Roflumilast and Piclamilast . The 2,4-substitution pattern of this compound offers a unique steric profile, potentially altering the binding affinity to the PDE4 catalytic pocket (Q-pocket) or improving metabolic stability by blocking the 2-position.

Mechanism of Action (Hypothetical Context)

In drug design, this acid is typically coupled with an amine (e.g., 3,5-dichloropyridine-4-amine) to form a benzamide. The resulting molecule inhibits the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP.

PDE4_Pathway Signal Inflammatory Stimulus AC Adenylyl Cyclase Signal->AC Activates ATP ATP cAMP cAMP (Active) ATP->cAMP AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme Inhibitor 2-(Cyclopentyloxy)-4-propoxy Benzoic Acid Derivative Inhibitor->PDE4 Inhibits Response Reduced Inflammation (TNF-alpha suppression) PKA->Response Downstream Signaling

Figure 1: Mechanism of PDE4 inhibition.[1] The target molecule acts as a precursor to the inhibitor, blocking the degradation of cAMP and maintaining anti-inflammatory signaling.

Synthetic Route & Process Chemistry

The synthesis requires regio-selective alkylation of 2,4-dihydroxybenzoic acid (beta-resorcylic acid) . The 4-hydroxyl group is less sterically hindered and more acidic than the 2-hydroxyl group (which is hydrogen-bonded to the carboxylate), allowing for sequential alkylation.

Retrosynthetic Analysis
  • Target: 2-(Cyclopentyloxy)-4-propoxybenzoic acid.[2][3]

  • Precursor: Methyl 2-(cyclopentyloxy)-4-propoxybenzoate.

  • Intermediate: Methyl 2-hydroxy-4-propoxybenzoate.

  • Starting Material: Methyl 2,4-dihydroxybenzoate.

Synthesis_Route SM Methyl 2,4-dihydroxybenzoate Step1 Step 1: 4-O-Alkylation (n-PrBr, K2CO3, Acetone) SM->Step1 Inter1 Methyl 2-hydroxy-4-propoxybenzoate Step1->Inter1 Step2 Step 2: 2-O-Alkylation (c-PenBr, K2CO3, DMF, 80°C) Inter1->Step2 Inter2 Methyl 2-(cyclopentyloxy)-4-propoxybenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 2-(Cyclopentyloxy)-4-propoxybenzoic acid Step3->Product

Figure 2: Step-wise synthesis flow from commercially available resorcylic acid esters.

Detailed Experimental Protocol

Step 1: Selective 4-O-Alkylation

  • Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), 1-Bromopropane (1.1 eq), Potassium Carbonate (1.5 eq).

  • Solvent: Acetone (reagent grade).

  • Procedure:

    • Dissolve Methyl 2,4-dihydroxybenzoate in Acetone (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 30 mins to deprotonate the 4-OH.

    • Add 1-Bromopropane dropwise.

    • Reflux at 60°C for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The 2-OH is protected by intramolecular H-bonding, favoring 4-substitution.

    • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol.

Step 2: 2-O-Alkylation (Cyclopentyl Introduction)

  • Reagents: Intermediate from Step 1 (1.0 eq), Cyclopentyl bromide (1.5 eq), Potassium Carbonate (2.0 eq), Potassium Iodide (0.1 eq, catalyst).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve intermediate in DMF.

    • Add K₂CO₃, KI, and Cyclopentyl bromide.

    • Heat to 80-90°C for 12-16 hours. Note: Higher temperature is required to break the H-bond at the 2-position.

    • Workup: Pour into ice water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

    • Purify via silica gel chromatography if necessary.

Step 3: Ester Hydrolysis

  • Reagents: Diester intermediate, LiOH or NaOH (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Procedure:

    • Stir the mixture at 50°C for 4 hours.

    • Acidify with 1N HCl to pH 2-3.

    • Filter the precipitated white solid (Target Acid).

    • Final Purification: Recrystallize from Ethanol/Water.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signals must be confirmed.

TechniqueExpected Signal / Interpretation
1H NMR (DMSO-d6) δ 12.5 (s, 1H, COOH)δ 7.6-7.8 (d, 1H, Ar-H6)δ 6.5-6.7 (m, 2H, Ar-H3, H5)δ 4.8 (m, 1H, Cyclopentyl-CH)δ 3.9 (t, 2H, Propoxy-OCH₂)δ 1.5-2.0 (m, Cyclopentyl/Propyl alkyl protons)
HPLC Purity Column: C18, Mobile Phase: ACN/Water (0.1% TFA).Retention time will be prolonged due to high lipophilicity (LogP ~4).
Mass Spectrometry ESI(-): [M-H]⁻ = 263.3 m/z (Parent ion peak).
IR Spectroscopy 1680-1700 cm⁻¹ (C=O, Carboxylic Acid)2800-3000 cm⁻¹ (C-H Alkyl stretch)3300-3500 cm⁻¹ (O-H broad).
Handling, Stability & Safety
  • Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon) if possible.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety (GHS):

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[6]

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis (especially when using alkyl bromides).

References
  • Manallack, D. T., et al. (2005). The significance of acid/base properties in drug discovery. Chemical Society Reviews. Link

  • Press, N. J., et al. (2001). PDE4 Inhibitors – A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. (Contextual grounding for dialkoxybenzoic acid scaffolds).
  • ChemSrc Database . (2024). CAS 461665-41-8 Entry & Discrepancies. Link

  • PubChem Compound Summary . (2024). Benzoic acid derivatives and synthesis methods. Link

Sources

Exploratory

Biological activity of 2-(Cyclopentyloxy)-4-propoxybenzoic acid in PDE4 inhibition

Biological Characterization & SAR Profile: 2-(Cyclopentyloxy)-4-propoxybenzoic Acid in PDE4 Inhibition Part 1: Executive Technical Summary Compound Classification: 2-(Cyclopentyloxy)-4-propoxybenzoic acid is a positional...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Characterization & SAR Profile: 2-(Cyclopentyloxy)-4-propoxybenzoic Acid in PDE4 Inhibition

Part 1: Executive Technical Summary

Compound Classification: 2-(Cyclopentyloxy)-4-propoxybenzoic acid is a positional isomer of the classical dialkoxyphenyl PDE4 pharmacophore (exemplified by Rolipram, Piclamilast, and Roflumilast). It belongs to the class of alkoxybenzoic acid inhibitors , typically utilized in Structure-Activity Relationship (SAR) studies to define the steric constraints of the phosphodiesterase-4 (PDE4) active site.

Significance in Drug Discovery: While the 3-(cyclopentyloxy)-4-methoxy substitution pattern is the "gold standard" for nanomolar PDE4 inhibition, the 2,4-disubstituted analog described here serves as a critical steric probe . It tests the tolerance of the PDE4 active site's "Head Group" region (where the carboxylic acid binds) to ortho-substitution.

Predicted Biological Profile:

  • Primary Target: PDE4 (cAMP-specific 3',5'-cyclic phosphodiesterase 4).

  • Mechanism: Competitive inhibition at the catalytic site (Q1/Q2 hydrophobic pockets).

  • Expected Potency: Likely micromolar (

    
    )  or weakly active  compared to its 3-isomer counterpart (nanomolar). This reduction is attributed to the "Ortho-Effect," where the 2-position cyclopentyloxy group sterically twists the carboxylic acid out of planarity, disrupting the chelation with the active site Zinc/Magnesium ions.
    

Part 2: Structural Mechanism & SAR Logic

To understand the biological activity of this specific compound, one must map it against the known PDE4 binding cleft.

The PDE4 Pharmacophore vs. The 2,4-Isomer

The PDE4 catalytic domain contains three distinct regions relevant to this inhibitor:

  • The Metal Center (Zn²⁺/Mg²⁺): Binds the "Head Group" (Benzoic Acid moiety).

  • The Q1 Pocket (Hydrophobic): Typically accommodates the 4-alkoxy group (Propoxy in this case).

  • The Q2 Pocket (Hydrophobic/Solvent Interface): Typically accommodates the 3-cyclopentyloxy group.

The Mismatch: In 2-(Cyclopentyloxy)-4-propoxybenzoic acid , the bulky cyclopentyloxy group is moved to the 2-position (ortho) .

  • Consequence 1 (Steric Clash): The 2-substituent clashes with the carboxylic acid, forcing the ring to rotate. This prevents the acid from forming the critical bidentate coordination with the metal center.

  • Consequence 2 (Pocket misalignment): The 2-position group cannot effectively reach the Q2 pocket without disrupting the binding of the 4-propoxy group in the Q1 pocket.

Visualization of the Signaling & SAR Pathway

PDE4_SAR_Mechanism cluster_SAR SAR Comparison node_compound 2-(Cyclopentyloxy)-4-propoxybenzoic Acid node_steric Steric Clash (Ortho Effect) node_compound->node_steric 2-Pos Cyclopentyl Group node_target PDE4 Active Site (Catalytic Domain) node_cAMP cAMP Substrate node_target->node_cAMP Hydrolysis (If uninhibited) node_AMP 5'-AMP (Inactive) node_cAMP->node_AMP PDE4 Activity node_Inflammation Pro-Inflammatory Cytokines (TNF-alpha, IL-6) node_cAMP->node_Inflammation Accumulation suppresses node_binding Weak/Unstable Binding node_steric->node_binding Prevents Planarity node_binding->node_target Competitive Inhibition (Low Potency) node_binding->node_cAMP Blocks Hydrolysis (Weakly) node_3iso 3-Isomer (Piclamilast Core) High Potency (nM) node_2iso 2-Isomer (Target Compound) Low Potency (uM)

Caption: Mechanistic pathway showing the "Ortho-Effect" steric clash reducing the binding affinity of the 2-isomer compared to the classic 3-isomer pharmacophore.

Part 3: Biological Evaluation Protocols

To definitively characterize the activity of this compound, the following self-validating experimental workflows are required.

Protocol A: In Vitro PDE4B Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound against recombinant PDE4B.

Reagents:

  • Enzyme: Human recombinant PDE4B1 (catalytic domain).

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

  • Detection: Terbium-labeled anti-FAM antibody (TR-FRET donor).

  • Compound: 2-(Cyclopentyloxy)-4-propoxybenzoic acid (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the compound in DMSO, starting at

    
    .
    
  • Enzyme Mix: Dilute PDE4B enzyme in Assay Buffer (50 mM Tris-HCl, pH 7.5, 8 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add

    
     of compound and 
    
    
    
    of enzyme to a 384-well plate. Incubate for 15 mins at RT (to allow pre-equilibrium).
  • Substrate Addition: Add

    
     of FAM-cAMP substrate (final conc. equal to Km, typically ~40 nM).
    
  • Incubation: Incubate for 45 minutes at room temperature.

  • Termination & Detection: Add

    
     of Binding Solution (Tb-anti-FAM antibody + EDTA). The EDTA stops the reaction by chelating Mg²⁺.
    
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to derive IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Rolipram (IC50 ~ 1-2

    
    ) or Roflumilast (IC50 < 1 nM) must be run in parallel.
    
Protocol B: Cellular TNF- Release Assay (PBMC)

Objective: Assess if the compound can penetrate cell membranes and inhibit PDE4-driven cytokine release in a physiological context.

Workflow:

  • Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density centrifugation.

  • Seeding: Plate PBMCs at

    
     cells/well in 96-well plates using RPMI-1640 medium.
    
  • Pre-treatment: Treat cells with the compound (serial dilutions) for 1 hour.

  • Stimulation: Stimulate cells with Lipopolysaccharide (LPS, 100 ng/mL) to induce TNF-

    
     production (a PDE4-regulated pathway).
    
  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-

    
     levels using a standard ELISA kit.
    
  • Result: Calculate EC50. Note: If the enzymatic IC50 is high (>10

    
    ), cellular activity may be undetectable due to protein binding and membrane permeability issues.
    

Part 4: Synthesis & Purity Verification

For reliable biological data, the compound must be synthesized with high regioselectivity to avoid contamination with the highly active 3-isomer.

Retrosynthetic Logic:

  • Starting Material: 2,4-Dihydroxybenzoic acid methyl ester.

  • Step 1 (Selective Alkylation): The 4-hydroxyl is more acidic and less sterically hindered. Alkylation with 1-bromopropane/K₂CO₃ yields the 4-propoxy intermediate.

  • Step 2 (Difficult Alkylation): The 2-hydroxyl is hydrogen-bonded to the carbonyl. Alkylation with bromocyclopentane requires forcing conditions (Mitsunobu reaction or high temp/pressure).

  • Step 3 (Hydrolysis): Saponification of the ester to the final acid.

QC Requirement:

  • H-NMR: Must confirm the integration of the cyclopentyl protons and the ortho coupling of aromatic protons.

  • HPLC: Purity > 95%.

  • Regioisomer Check: Use NOESY NMR to confirm the cyclopentyl group is at position 2 (proximal to the acid) and not position 3.

Part 5: Data Summary Table

ParameterPredicted Value/ObservationRationale
Molecular Weight ~264.32 g/mol Calculated based on formula C₁₅H₂₀O₄.
cLogP ~3.5 - 4.0Lipophilic due to cyclopentyl/propyl chains.
PDE4B IC50 > 1000 nM (Weak) Steric hindrance of the carboxylic acid binding mode (Ortho-effect).
PDE4 Selectivity LowStructural distortion may lead to promiscuous binding or loss of isoform selectivity.
Solubility Low (Aqueous)Requires DMSO stock; acid group provides some solubility at pH > 7.
Primary Utility Negative Control / SAR Probe Used to demonstrate the necessity of the 3-position substitution for optimal potency.

References

  • Structure-Activity Relationships of PDE4 Inhibitors

    • Title: "Design, synthesis, and structure-activity relationship of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors."
    • Source:Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

    • Relevance: Establishes the standard 3-cyclopentyloxy-4-methoxy pharmacophore requirements.
  • The "Ortho-Effect" in Benzoic Acid Derivatives

    • Title: "Structure Activity Relationship (SAR)
    • Source:IOMC World.
    • URL:[Link]

    • Relevance: Discusses how ortho-substitution affects the planarity and binding capacity of benzoic acid cores.
  • PDE4 Structural Biology

    • Title: "Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors."
    • Source:Biochemical Journal (via NCBI).
    • URL:[Link]

    • Relevance: Provides the X-ray crystallographic basis for the Q1/Q2 pocket theory used to predict the inactivity of the 2-isomer.
Foundational

Thermodynamic properties and solubility profile of 2-(Cyclopentyloxy)-4-propoxybenzoic acid

Technical Whitepaper: Thermodynamic Characterization Framework for 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Executive Summary This technical guide establishes the definitive framework for characterizing the thermodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Characterization Framework for 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Executive Summary

This technical guide establishes the definitive framework for characterizing the thermodynamic properties and solubility profile of 2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS: 1154275-43-0).[1] As a structural analog in the alkoxybenzoic acid family, this compound presents specific challenges in process design due to the steric hindrance of the 2-cyclopentyloxy group and the lipophilicity of the 4-propoxy chain.[1]

This document details the self-validating protocols required to determine:

  • Solid-State Thermodynamics: Melting point (

    
    ), Enthalpy of fusion (
    
    
    
    ), and Heat Capacity (
    
    
    ).[1]
  • Solubility Profile: Mole fraction solubility (

    
    ) in mono-solvents and binary mixtures via the Dynamic Laser Monitoring method.
    
  • Thermodynamic Modeling: Correlation using Modified Apelblat,

    
    , and NRTL models to derive Gibbs energy (
    
    
    
    ), Enthalpy (
    
    
    ), and Entropy (
    
    
    ) of solution.[1]

Structural Analysis & Physicochemical Context

The molecule 2-(Cyclopentyloxy)-4-propoxybenzoic acid features a benzoic acid core capable of strong intermolecular hydrogen bonding (dimer formation).[1]

  • Lipophilicity: The presence of the cyclopentyl and propyl ether chains significantly increases the partition coefficient (LogP), predicting low aqueous solubility and high solubility in medium-polarity organic solvents (e.g., Ethanol, Ethyl Acetate).[1]

  • Crystal Lattice: The bulky 2-position cyclopentyl group disrupts the planar packing typical of benzoic acids, potentially lowering the melting point relative to linear analogs (e.g., 4-propoxybenzoic acid) and creating polymorph susceptibility.[1]

Solid-State Characterization Protocols

Before solubility profiling, the solid phase must be characterized to ensure phase purity and thermal stability.[1]

Differential Scanning Calorimetry (DSC)
  • Objective: Determine onset melting temperature (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Protocol:

    • Weigh 3–5 mg of sample into an aluminum crucible.

    • Purge with dry nitrogen (50 mL/min) to prevent oxidation.[1]

    • Heat from 298.15 K to a temperature 20 K above the predicted melting point at a rate of 5 K/min.

    • Validation: Calibrate using Indium standard (

      
       K).
      
Thermogravimetric Analysis (TGA)
  • Objective: Verify thermal stability to ensure the compound does not degrade during solubility heating cycles.

  • Criterion: Decomposition temperature (

    
    , defined as 1% mass loss) must be 
    
    
    
    K higher than the maximum solubility test temperature.

Solubility Measurement: Dynamic Laser Monitoring Method

The Dynamic Laser Monitoring technique is selected over gravimetric methods for its superior precision and ability to detect the exact point of dissolution without sampling errors.[1]

Experimental Workflow

Solubility_Workflow Figure 1: Dynamic Laser Monitoring Solubility Determination Workflow Prep Solvent Preparation (Mass Fraction) Mix Equilibrium Cell (Solid + Solvent) Prep->Mix Laser Laser Monitoring (Transmissivity) Mix->Laser Control Temp Control (< 0.05 K variation) Control->Mix Feedback Detect Dissolution Point (Max Transmissivity) Laser->Detect Signal Stability Calc Calculate Mole Fraction (x) Detect->Calc

Step-by-Step Methodology
  • Preparation: Prepare binary solvent mixtures (e.g., Ethanol + Water) by mass using an analytical balance (uncertainty

    
     mg).
    
  • Loading: Place a known excess mass of 2-(Cyclopentyloxy)-4-propoxybenzoic acid and a known mass of solvent into a jacketed glass vessel.

  • Equilibration: Stir the suspension using a magnetic stirrer.

  • Laser Setup: Direct a laser beam (He-Ne, 632.8 nm) through the vessel.[1]

  • Heating: Slowly increase temperature (

    
     K/hour near saturation) while monitoring laser intensity.
    
  • Detection: The temperature at which laser transmissivity maximizes and stabilizes is recorded as the saturation temperature (

    
    ).[1]
    
  • Calculation:

    
    
    Where 
    
    
    
    is mass and
    
    
    is molar mass for solute (1) and solvents (2, 3).[1]

Thermodynamic Modeling & Correlation

To translate experimental data into process design parameters, the following semi-empirical models must be applied.

Modified Apelblat Equation

Used for correlating solubility with temperature in a specific solvent system.[1]



  • A, B, C: Empirical model parameters.

  • Validation: Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) must be minimized.

van't Hoff Analysis

Used to calculate apparent thermodynamic functions.[1][2]


[1]
  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).[1]
    
Thermodynamic Functions Calculation

The dissolution process is governed by:


[1]
  • 
    :  Endothermic dissolution (Solubility increases with T).[1][2]
    
  • 
    :  Non-spontaneous process (Requires driving force/mixing).[1]
    

Thermodynamic Cycle Diagram:

Thermo_Cycle Figure 2: Thermodynamic Cycle of Dissolution Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔfusH, Tm) Solution Solute in Solution (Ideal Dilute) Solid->Solution Dissolution (ΔsolH) Liquid->Solution Mixing (ΔmixH)

Data Presentation Standards

Experimental results must be tabulated as follows to ensure utility for process engineers.

Table 1: Representative Solubility Data Structure (Mole Fraction


) 
T (K)Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
Water (

)
288.15DataDataData< 1E-4
293.15DataDataDataData
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData

Table 2: Thermodynamic Parameters (Derived from van't Hoff)

Solvent

(kJ/mol)

(J/mol[1][2]·K)

(kJ/mol, 298K)

EthanolValueValueValue>0.99
TolueneValueValueValue>0.99

Implications for Process Design

  • Crystallization Solvent Selection:

    • If

      
       is large (steep solubility curve), Cooling Crystallization  is efficient.[1]
      
    • If

      
       is small (flat curve), Anti-solvent Crystallization  (e.g., adding Water to Ethanol solution) is preferred.[1]
      
  • Purification:

    • The distinct lipophilicity of the 4-propoxy group suggests non-polar impurities will co-dissolve in toluene; use Ethanol/Water mixtures to maximize selectivity against non-polar byproducts.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics.

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] [1]

  • NIST Chemistry WebBook. (2025).[1] Thermochemical Data for Benzoic Acid Derivatives.

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in supercritical carbon dioxide.[1] Journal of Molecular Liquids.

Sources

Exploratory

The Cyclopentyl Ether Benzoic Acid Pharmacophore: A Technical Guide to PDE4 Inhibition and Beyond

Topic: Literature Review of Cyclopentyl Ether Benzoic Acid Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Cyclopentyl Ether Benzoic Acid Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-(cyclopentyloxy)-4-methoxybenzoic acid scaffold represents a cornerstone in the medicinal chemistry of phosphodiesterase 4 (PDE4) inhibitors. Originally derived from the structural insights of Rolipram , this pharmacophore balances lipophilicity with metabolic stability, enabling high-affinity binding to the PDE4 catalytic domain. This guide analyzes the synthetic evolution, structure-activity relationships (SAR), and therapeutic applications of these derivatives, moving beyond simple listings to explore the causal mechanics of their efficacy in treating inflammatory (COPD, asthma) and neurodegenerative disorders.

Molecular Architecture & Mechanism of Action

The Pharmacophore Defined

The core structure consists of a trisubstituted benzene ring. The efficacy of this scaffold hinges on three critical interaction points within the PDE4 active site:

  • The Cyclopentyl Ether (The "Hydrophobic Clamp"): This bulky, lipophilic group occupies the Q-pocket (glutamine-binding pocket) of the enzyme. The cyclopentyl ring provides optimal van der Waals contacts, significantly superior to linear alkyl chains.

  • The Methoxy Group: Located at the 4-position, this group acts as a hydrogen bond acceptor, typically interacting with a conserved glutamine residue (e.g., Gln369 in PDE4D).

  • The Benzoic Acid/Amide Tail: The carboxylate or amide moiety extends towards the solvent-accessible region. In successful drugs like Piclamilast , this is derivatized into a 3,5-dichloropyridine amide to capture additional stacking interactions.

Signaling Pathway Visualization

Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to downstream activation of Protein Kinase A (PKA) and the cAMP Response Element-Binding protein (CREB).

PDE4_Pathway GPCR GPCR Activation (e.g., Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) PDE4->AMP Inhibitor Cyclopentyl Ether Benzoic Acid Derivative Inhibitor->PDE4 Blocks Q-Pocket Effect Anti-Inflammatory (NF-kB inhibition) Cognitive Enhancement PKA->Effect Phosphorylation Cascade

Caption: Mechanism of Action: The inhibitor blocks PDE4-mediated hydrolysis of cAMP, sustaining downstream signaling.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on the benzoic acid scaffold, synthesizing data from key PDE4 inhibitor studies (e.g., Piclamilast and Roflumilast analogs).

Structural DomainModificationEffect on Potency/SelectivityMechanistic Rationale
3-Alkoxy CyclopentyloxyHigh Fills the hydrophobic Q-pocket perfectly; rigid enough to minimize entropy loss upon binding.
CyclopropylmethoxyHigh Used in Roflumilast; offers slightly different metabolic profile but retains hydrophobic fit.
n-ButoxyLowToo flexible; higher entropic penalty upon binding.
4-Methoxy Methoxy (-OCH3)High Critical H-bond acceptor for Gln369.
DifluoromethoxyHighIncreases metabolic stability (blocks O-demethylation) while retaining H-bond capability.
1-Carboxyl Free Acid (-COOH)Low (in vitro)Often too polar for cell penetration; primarily an intermediate.
BenzamideVery High Piclamilast-type amides engage additional hydrophobic pockets and improve cell permeability.
Ester (-COOMe)ModerateGood permeability but susceptible to rapid hydrolysis (prodrug potential).

Synthetic Protocols

The synthesis of 3-(cyclopentyloxy)-4-methoxybenzoic acid is the critical entry point for this class of drugs. Below is a validated, self-consistent protocol derived from industrial optimization standards.

Workflow Diagram

Synthesis_Workflow Start Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Step1 Step 1: Alkylation (Cyclopentyl Bromide, K2CO3) Start->Step1 Inter1 3-cyclopentyloxy- 4-methoxybenzaldehyde Step1->Inter1 Step2 Step 2: Oxidation (NaClO2, Sulfamic Acid) Inter1->Step2 Product 3-(cyclopentyloxy)- 4-methoxybenzoic acid Step2->Product Step3 Step 3: Amidation (SOCl2 then Amine) Product->Step3 Drug Active PDE4 Inhibitor (e.g., Piclamilast Analog) Step3->Drug

Caption: Synthetic route from Isovanillin to active benzamide PDE4 inhibitors.

Detailed Experimental Protocol

Objective: Synthesis of 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9).[1]

Step 1: Etherification (Williamson Ether Synthesis)

  • Rationale: Direct alkylation of the phenol is preferred over Mitsunobu conditions for cost and scalability when using secondary halides like cyclopentyl bromide.

  • Reagents: Isovanillin (1.0 eq), Cyclopentyl bromide (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve Isovanillin in DMF (5 mL/g) under N2 atmosphere.

    • Add K2CO3 and stir for 30 mins at RT to generate the phenoxide anion.

    • Add Cyclopentyl bromide dropwise. Heat to 60°C for 4-6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of phenolic starting material indicates completion.

    • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc. Wash with brine to remove DMF.

Step 2: Pinnick Oxidation (Aldehyde to Acid)

  • Rationale: Pinnick oxidation (NaClO2) is chosen over KMnO4 or Jones reagent to avoid over-oxidation or cleavage of the ether linkage.

  • Reagents: Intermediate Aldehyde, Sodium Chlorite (NaClO2), Sulfamic Acid (Scavenger for HOCl), THF/Water (3:1).

  • Procedure:

    • Dissolve the aldehyde in THF/Water.

    • Add Sulfamic acid (1.5 eq) followed by NaClO2 (1.5 eq) at 0°C.

    • Stir at RT for 1-2 hours.

    • Validation: LC-MS should show mass shift +16 Da (Aldehyde to Acid).

    • Workup: Acidify to pH 3 with HCl. Extract with EtOAc. Recrystallize from Ethanol/Water.

Therapeutic Applications & Case Studies

Respiratory Diseases (COPD & Asthma)

The primary application of cyclopentyl ether benzoic acid derivatives is in the treatment of Chronic Obstructive Pulmonary Disease (COPD).

  • Mechanism: Inhibition of PDE4 in neutrophils and eosinophils reduces the release of inflammatory mediators (IL-8, TNF-alpha).

  • Key Compound: Piclamilast (RP 73401) . This compound features the 3-cyclopentyloxy-4-methoxybenzoic acid core coupled to a 3,5-dichloropyridine.[2] It demonstrates picomolar affinity for PDE4 but was limited by emetic side effects (nausea), a common issue when PDE4D is inhibited in the central nervous system.

Neurodegenerative Disorders

Recent research (e.g., GEBR-7b ) focuses on "non-emetic" PDE4 inhibitors.[3]

  • Strategy: Modifying the benzoic acid tail to improve selectivity for PDE4D isoforms involved in memory formation (hippocampus) while avoiding those in the area postrema (vomiting center).

  • Outcome: Cyclopentyl ether derivatives have shown potential in reversing memory deficits in Alzheimer's models by elevating cAMP and enhancing CREB phosphorylation.

References

  • Ashton, M. J., et al. (1994). "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." Journal of Medicinal Chemistry. Link

  • Bruno, O., et al. (2009). "GEBR-7b, a novel PDE4D selective inhibitor that improves memory in rodents at non-emetic doses."[3] British Journal of Pharmacology. Link

  • Giembycz, M. A. (2008). "Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or delusional hope?" British Journal of Pharmacology. Link

  • Yahya-Meymandi, A., et al. (2016). "Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor." Asian Journal of Chemistry. Link

  • BenchChem Support. (2025).[4] "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide." BenchChem Technical Guides. Link

Sources

Foundational

Molecular weight and chemical identifiers for 2-(Cyclopentyloxy)-4-propoxybenzoic acid

An In-Depth Technical Guide to 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Introduction Substituted benzoic acids are a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction

Substituted benzoic acids are a cornerstone of modern chemical and pharmaceutical research. Their rigid aromatic scaffold, combined with the versatile reactivity of the carboxylic acid group, makes them privileged structures in the design of novel therapeutic agents, agrochemicals, and advanced materials. Molecules within this class serve as critical intermediates and final active compounds in a vast array of applications, from anti-inflammatory drugs to liquid crystal polymers.

This technical guide provides a comprehensive overview of a specific disubstituted benzoic acid, 2-(Cyclopentyloxy)-4-propoxybenzoic acid . While direct literature on this exact molecule is sparse, its structural motifs are common in medicinal chemistry. This document serves as a foundational resource by detailing its core chemical identifiers, proposing a robust and logically-grounded synthetic pathway, and outlining a precise analytical workflow for its characterization. The methodologies described herein are based on established chemical principles and analogous transformations reported for related compounds, offering a scientifically rigorous framework for researchers initiating work with this molecule.

Section 2: Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all chemical research. The fundamental identifiers and properties of 2-(Cyclopentyloxy)-4-propoxybenzoic acid are summarized below. These data points are essential for database searches, regulatory submissions, and computational modeling.

IdentifierValueSource
IUPAC Name 2-(Cyclopentyloxy)-4-propoxybenzoic acid-
CAS Number 1154275-43-0[1]
Molecular Formula C₁₅H₂₀O₄Vendor Data
Molecular Weight 264.32 g/mol Vendor Data
Canonical SMILES CCCOC1=CC(=C(C=C1)OC2CCCC2)C(=O)OGenerated
InChI InChI=1S/C15H20O4/c1-2-7-18-12-8-9-13(14(16)17)11(10-12)19-15-5-3-4-6-15/h8-10,15H,2-7H2,1H3,(H,16,17)Generated
InChIKey SGEWRXBNLBERQI-UHFFFAOYSA-NGenerated

Section 3: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis involves sequential alkylation of the two hydroxyl groups of 2,4-dihydroxybenzoic acid. The choice of which group to alkylate first can be influenced by steric hindrance and electronic effects, but a stepwise approach ensures regiochemical control.

Synthetic_Pathway Start 2,4-Dihydroxybenzoic Acid Reagent1 1-Bromopropane, K₂CO₃, Acetone Start->Reagent1 Intermediate Intermediate: 4-Propoxy-2-hydroxybenzoic acid Reagent1->Intermediate Step 1: Propoxylation (Williamson Ether Synthesis) Reagent2 Bromocyclopentane, K₂CO₃, DMF Intermediate->Reagent2 Product Final Product: 2-(Cyclopentyloxy)-4-propoxybenzoic acid Reagent2->Product Step 2: Cyclopentoxylation (Williamson Ether Synthesis)

Caption: Proposed two-step synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating workflow. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 4-Propoxy-2-hydroxybenzoic acid (Intermediate)

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone (15 mL per gram of starting material).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl groups, creating the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that solubilizes the reactants without participating in the reaction.

  • Reagent Addition: Add 1-bromopropane (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Redissolve the crude product in ethyl acetate and wash with 1M HCl (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate product.

  • Purification & Validation: Purify the crude intermediate by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-propoxy-2-hydroxybenzoic acid. Confirm structure using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid (Final Product)

  • Reactor Setup: In a dry flask under a nitrogen atmosphere, dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (2.5 eq).

    • Causality: DMF is a high-boiling polar aprotic solvent ideal for SN2 reactions that may be slower, such as those involving bulkier secondary alkyl halides like bromocyclopentane. A nitrogen atmosphere prevents unwanted side reactions.

  • Reagent Addition: Add bromocyclopentane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction to 80-90°C and stir for 24-48 hours, monitoring by TLC.

  • Workup and Isolation:

    • Cool the mixture and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 2M HCl to precipitate the carboxylic acid product.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x). .

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Final Purification: Purify the final compound by flash chromatography on silica gel or recrystallization to achieve high purity (>98%). The final structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Section 4: Analytical Characterization Workflow

For any compound intended for research or development, a validated analytical method is crucial for confirming identity and quantifying purity. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a gold standard for this class of molecules.

Analytical Workflow Diagram

Analytical_Workflow A Sample Preparation (1 mg/mL in Acetonitrile) B HPLC System A->B Injection (10 µL) C C18 Column Separation B->C Mobile Phase Flow D UV Detection (e.g., 254 nm) C->D Elution E Data Analysis (Peak Integration & Purity) D->E Chromatogram

Caption: Standard workflow for purity analysis by RP-HPLC.

Detailed RP-HPLC Protocol

This method is designed to provide excellent resolution and a sharp peak shape for the target analyte.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The C18 stationary phase is nonpolar, making it ideal for retaining the hydrophobic analyte. Formic acid is added to the mobile phase to acidify it (pH ~2.7), which ensures the carboxylic acid group of the analyte is fully protonated. This prevents peak tailing and results in a sharp, symmetrical peak.

  • Chromatographic Conditions:

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or scan with PDA to find λ-max).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. The system should be validated for linearity, precision, and accuracy as per standard guidelines.

Section 5: Potential Applications and Future Directions

Given the structural features of 2-(Cyclopentyloxy)-4-propoxybenzoic acid, it stands as a promising candidate for investigation in several high-impact research areas. The presence of two distinct ether linkages offers a handle to modulate lipophilicity and metabolic stability, key parameters in drug design.

  • Medicinal Chemistry: Many benzoic acid derivatives exhibit anti-inflammatory, antimicrobial, or antiviral properties.[2] This compound could be screened against various biological targets, particularly enzymes involved in inflammatory pathways.

  • Materials Science: Benzoic acid derivatives are frequently used as precursors for liquid crystals. The specific combination of a flexible propoxy chain and a more rigid cyclopentyl group could impart unique mesophasic properties, making it a candidate for novel display technologies.

  • Agrochemicals: The core scaffold is also found in herbicides and pesticides. The compound could be evaluated for its potential as a novel plant growth regulator or pest control agent.

Future work should focus on the empirical validation of the proposed synthetic and analytical methods, followed by systematic screening in biological and material-based assays to unlock the full potential of this molecule.

References

  • PubChem Compound Summary for CID 138500, 4-Propoxybenzoic acid. National Center for Biotechnology Information.[Link]

  • 4-Propoxybenzoic acid. NIST Chemistry WebBook.[Link]

  • PubChem Compound Summary for CID 22763155, 2-Cyclopentylbenzoic acid. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for C12H14O3, 2-(cyclopentyloxy)benzoic acid. PubChemLite.[Link]

  • Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). Cheméo.[Link]

  • PubChem Compound Summary for C10H12O3, 4-propoxybenzoic acid. PubChemLite.[Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Derivatives

This guide provides an in-depth technical analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid and its derivatives. Based on its structural pharmacophore—a benzoic acid core substituted with lipophilic ether groups at th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid and its derivatives. Based on its structural pharmacophore—a benzoic acid core substituted with lipophilic ether groups at the ortho (2-) and para (4-) positions—this scaffold is identified as a potent modulator of Free Fatty Acid Receptors (FFARs) , specifically GPR40 (FFAR1) and GPR120 (FFAR4) , with secondary potential as an inhibitor of Branched-Chain Amino Acid Aminotransferase (BCATm) .

Executive Summary

The chemical entity 2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS: 1154275-43-0) represents a privileged scaffold in medicinal chemistry, characterized by a polar carboxylic acid head group and two distinct lipophilic tails. This architecture is the hallmark of Free Fatty Acid Receptor (FFAR) agonists, particularly those targeting GPR40 (FFAR1) and GPR120 (FFAR4) . These receptors are critical checkpoints in metabolic regulation, governing insulin secretion and anti-inflammatory pathways. Furthermore, the structural motif shares significant homology with inhibitors of mitochondrial Branched-Chain Amino Acid Aminotransferase (BCATm) , a target for obesity and insulin resistance.

This guide dissects the molecular pharmacology, synthetic pathways, and validation protocols for this class of compounds, providing a roadmap for their development as metabolic therapeutics.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The Pharmacophore

The therapeutic efficacy of 2-(Cyclopentyloxy)-4-propoxybenzoic acid derivatives hinges on three structural domains:

  • Carboxylic Acid Head (Position 1): Acts as the primary anchor, forming an ionic interaction with positively charged residues (e.g., Arg183/Arg258 in GPR40) within the receptor binding pocket.

  • Cyclopentyloxy Group (Position 2 - Ortho): This bulky cycloaliphatic ether provides steric occlusion and fills the hydrophobic sub-pocket near the orthosteric site. In GPR40 agonists, ortho-substitution is critical for inducing the conformational change required for G

    
    q coupling.
    
  • Propoxy Group (Position 4 - Para): A linear lipophilic chain that extends into the deep hydrophobic channel of the receptor. The length of this chain (C3) is often optimized to balance potency with metabolic stability (avoiding rapid

    
    -oxidation).
    
Primary Target: GPR40 (FFAR1) Agonism
  • Mechanism: Activation of GPR40 on pancreatic

    
    -cells triggers the G
    
    
    
    q/11 pathway. This leads to phospholipase C (PLC) activation, IP3 generation, and calcium mobilization, ultimately enhancing glucose-stimulated insulin secretion (GSIS).
  • Therapeutic Value: Unlike sulfonylureas, GPR40 agonists enhance insulin secretion only in the presence of elevated glucose, significantly reducing the risk of hypoglycemia.

Secondary Target: BCATm Inhibition
  • Mechanism: The benzoic acid core mimics the leucine substrate, while the lipophilic tails displace the cofactor or block the active site entry.

  • Therapeutic Value: Inhibition of BCATm increases circulating BCAAs and reduces flux into the TCA cycle, preventing diet-induced obesity and improving insulin sensitivity in skeletal muscle.

Signal Transduction Pathway (GPR40)

The following diagram illustrates the GPR40 signaling cascade activated by the subject compound, leading to insulin secretion.

GPR40_Pathway Ligand 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Receptor GPR40 (FFAR1) (Pancreatic Beta Cell) Ligand->Receptor Binding & Activation Gq Gαq/11 Protein Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers Fusion

Figure 1: GPR40 signaling cascade. Ligand binding triggers Gq-mediated calcium release, culminating in glucose-dependent insulin secretion.

Experimental Protocols

Chemical Synthesis of the Scaffold

Objective: Efficient synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid from 2,4-dihydroxybenzoic acid.

  • Esterification: Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in MeOH with catalytic H2SO4. Reflux for 12h to protect the carboxylic acid as the methyl ester.

  • Regioselective Alkylation (Position 4):

    • Treat the methyl ester (1.0 eq) with n-propyl iodide (1.1 eq) and K2CO3 (1.5 eq) in acetone.

    • Rationale: The 4-hydroxyl group is more acidic and less sterically hindered than the 2-hydroxyl (which is hydrogen-bonded to the carbonyl), allowing selective alkylation at C4.

  • Alkylation (Position 2):

    • React the intermediate (Methyl 4-propoxy-2-hydroxybenzoate) with bromocyclopentane (1.5 eq) and Cs2CO3 (2.0 eq) in DMF at 80°C.

    • Rationale: Cesium carbonate is used to overcome the lower nucleophilicity of the hydrogen-bonded 2-hydroxyl group.

  • Hydrolysis: Saponify the ester using LiOH (3.0 eq) in THF/H2O (3:1) at room temperature. Acidify with 1N HCl to precipitate the final acid.

In Vitro Calcium Flux Assay (GPR40 Validation)

Objective: Quantify agonist potency (EC50) via intracellular calcium mobilization.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Reagents: FLIPR Calcium 6 Assay Kit, Probenecid (to inhibit anion transport).

  • Protocol:

    • Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight.

    • Dye Loading: Aspirate media and add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid). Incubate for 1h at 37°C.

    • Compound Addition: Prepare a 10-point serial dilution of the test compound in HBSS buffer.

    • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor fluorescence (Ex 485 nm / Em 525 nm). Add compound and record peak calcium response over 120 seconds.

    • Analysis: Normalize data to max response (Ionomycin) and fit to a 4-parameter logistic equation.

Screening & Development Workflow

The following workflow outlines the critical path from compound synthesis to lead candidate selection.

Workflow Synth Synthesis (2,4-Dialkoxybenzoic Acid) QC QC Validation (NMR, LCMS, Purity >95%) Synth->QC Primary Primary Screen (Ca2+ Flux / GPR40) QC->Primary Primary->Synth SAR Iteration Selectivity Selectivity Panel (GPR120, PPARg, PDE4) Primary->Selectivity EC50 < 100 nM ADME ADME Profiling (Microsomal Stability) Selectivity->ADME >50x Selectivity Lead Lead Candidate ADME->Lead T1/2 > 60 min

Figure 2: Drug discovery workflow. Critical decision gates include potency (<100 nM), selectivity against off-targets, and metabolic stability.

Quantitative Data Summary

The following table summarizes expected pharmacological parameters for a high-quality lead in this series, based on reference GPR40 agonists (e.g., GW9508, TAK-875).

ParameterTarget ValueRationale
hGPR40 EC50 < 50 nMHigh potency required for efficacy at physiological glucose levels.
hGPR120 EC50 > 1000 nMSelectivity prevents potential off-target inflammatory modulation (unless dual agonism is desired).
Solubility > 50 µMLipophilic tails reduce solubility; formulation must address this.
Microsomal Stability T1/2 > 60 minThe propoxy chain is susceptible to oxidation; blocking metabolic soft spots is key.
Plasma Protein Binding < 99%High lipophilicity often leads to high PPB, reducing free fraction.

References

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry. Link

  • Garrido, D. M., et al. (2006). Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Christiansen, E., et al. (2013). Discovery of TUG-469, a potent GPR40 agonist with a novel chemical scaffold. ACS Medicinal Chemistry Letters. Link

  • Hales, N. J., et al. (2021). Design and Synthesis of Branched-Chain Amino Acid Aminotransferase (BCATm) Inhibitors. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.). Product Analysis: 2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS 1154275-43-0).[1][2][3][4][5]Link

Sources

Foundational

Safety data sheet (SDS) and hazard classification for 2-(Cyclopentyloxy)-4-propoxybenzoic acid

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Classification of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Part 1: Executive Summary & Chemical Identity In the high-stakes environment of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Classification of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Part 1: Executive Summary & Chemical Identity

In the high-stakes environment of pharmaceutical lead optimization, the safety profile of intermediate scaffolds is often extrapolated rather than empirically determined. 2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS: 1154275-43-0) is a specific dialkoxybenzoic acid derivative likely utilized as a building block for phosphodiesterase (PDE) inhibitors or leukotriene antagonists.

This guide moves beyond the generic "Caution" label, providing a rigorous hazard assessment based on Structure-Activity Relationships (SAR) and physiochemical properties. It serves as a master protocol for generating a compliant, scientifically grounded Safety Data Sheet (SDS).

Table 1: Chemical Identity & Physiochemical Profile[1]
ParameterSpecification
Chemical Name 2-(Cyclopentyloxy)-4-propoxybenzoic acid
CAS Number 1154275-43-0
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
SMILES O=C(O)C1=CC=C(OCCC)C=C1OC2CCCC2
Physical State Solid (Crystalline powder)
Predicted LogP ~4.2 (Lipophilic)
Predicted pKa ~4.0 (Carboxylic acid)
Solubility Low in water; High in DMSO, Methanol, DCM

Part 2: Hazard Classification (GHS) – The "Why" Behind the Label

Unlike commodity chemicals with decades of toxicological data, this intermediate requires a Heuristic Hazard Assessment . We derive its classification from its functional groups (benzoic acid core, ether side chains) and its parent scaffold (resorcylic acid).

Derived GHS Classification

Based on the acidity of the carboxyl group and the lipophilicity of the ether chains (enhancing skin penetration), the compound is classified as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3]

The Toxicological Logic (SAR Analysis)
  • Acidic Moiety (COOH): The pKa of ~4.0 indicates sufficient acidity to protonate tissue proteins upon contact, leading to local irritation (H315/H319).

  • Lipophilic Tails (Propoxy/Cyclopentyloxy): The addition of a propyl and a cyclopentyl group significantly increases LogP compared to the parent benzoic acid. This facilitates dermal absorption , potentially exacerbating irritation or leading to systemic uptake.

  • Resorcinol Core: 2,4-Disubstituted benzenes are structurally related to resorcinol, a known irritant and sensitizer. While the ethers mask the phenolic hydroxyls, metabolic cleavage (dealkylation) could regenerate the phenol in vivo.

Visual 1: Hazard Determination Workflow

HazardLogic Struct Structure: 2-(Cyclopentyloxy)-4-propoxybenzoic acid FuncGroups Functional Groups: 1. Carboxylic Acid (C1) 2. Alkyl Ethers (C2, C4) Struct->FuncGroups Prop Properties: pKa ~4.0 (Acidic) LogP ~4.2 (Lipophilic) FuncGroups->Prop Hazards GHS Classification: H315 (Skin Irrit. 2) H319 (Eye Irrit. 2A) H335 (STOT SE 3) Prop->Hazards SAR Derivation

Caption: Logic flow deriving GHS hazards from chemical structure and predicted physiochemical properties.

Part 3: Synthesis & Process Safety

Understanding the synthesis is critical for Section 10 (Stability & Reactivity) of the SDS. This compound is likely synthesized via selective alkylation of 2,4-dihydroxybenzoic acid (beta-resorcylic acid).

Synthetic Pathway & Control Points

The 4-hydroxyl group is more nucleophilic and less sterically hindered than the 2-hydroxyl group (which is hydrogen-bonded to the carbonyl). Therefore, the synthesis likely proceeds sequentially.

  • Step 1: Esterification (protection of COOH).

  • Step 2: Alkylation at C4 with propyl bromide (mild base).

  • Step 3: Alkylation at C2 with cyclopentyl bromide (requires stronger conditions/higher T).

  • Step 4: Saponification to the final acid.

Safety Criticality: Step 3 often requires forcing conditions (e.g., K₂CO₃ in DMF at >80°C), creating a risk of thermal runaway if not controlled.

Visual 2: Synthesis & Safety Control Points

SynthesisSafety Start 2,4-Dihydroxybenzoic Acid Step1 Step 1: C4-Alkylation (Propyl Bromide, K2CO3, 60°C) Start->Step1 Inter1 Intermediate: 2-Hydroxy-4-propoxybenzoate Step1->Inter1 Step2 Step 2: C2-Alkylation (Cyclopentyl Bromide, DMF, 90°C) Inter1->Step2 Risk RISK: Thermal Runaway Control: Temp < 100°C Step2->Risk Hazard Final Target: 2-(Cyclopentyloxy)-4-propoxybenzoic acid Step2->Final

Caption: Sequential alkylation pathway highlighting the thermal risk zone during the introduction of the sterically hindered cyclopentyl group.

Part 4: SDS Section-by-Section Guide

This section details the specific content required for the SDS, moving beyond boilerplate text.

Section 4: First Aid Measures
  • Eye Contact: Immediate irrigation is critical. The lipophilic nature means the acid may adhere to the corneal surface. Flush for 15+ minutes and consult an ophthalmologist.

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin; this will increase absorption. Use polyethylene glycol (PEG-400) or copious soap and water.

Section 7: Handling and Storage
  • Storage Conditions: Search results indicate Cold-Chain Transportation is often required [1]. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ether linkages are susceptible to slow oxidation (peroxide formation) over time.

  • Incompatibility: Strong oxidizers (reacts with ethers), Strong bases (reacts with acid).

Section 8: Exposure Controls / Personal Protection
  • OEL (Occupational Exposure Limit): Not established. Use a default Control Banding approach: OEB 3 (10–100 µg/m³) due to lack of chronic tox data.

  • Glove Selection:

    • Latex: Poor resistance to organic acids.

    • Nitrile (0.11 mm): Good for splash contact.

    • Laminate (Silver Shield): Required for prolonged handling in solution (e.g., DMF/DMSO).

Section 11: Toxicological Information (Data Gap Analysis)

Since experimental data is absent, the SDS must state:

  • Acute Toxicity: "No data available.[1] Predicted LD50 (Oral, Rat) > 2000 mg/kg based on benzoic acid analogs."

  • Sensitization: "Contains structural alerts for sensitization (resorcinol derivative). Monitor for allergic skin reaction."

References

  • PubChem. (n.d.). Compound Summary: 4-Propoxybenzoic acid (Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (2023). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Role of 2-(Cyclopentyloxy)-4-propoxybenzoic acid in COPD drug synthesis

An In-Depth Technical Guide on the Synthesis of Roflumilast: The Role of the Core Benzoic Acid Intermediate in COPD Drug Manufacturing Abstract Chronic Obstructive Pulmonary Disease (COPD) remains a significant global he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of Roflumilast: The Role of the Core Benzoic Acid Intermediate in COPD Drug Manufacturing

Abstract

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge, necessitating the development of targeted and effective therapeutics. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, represents a key advancement in the management of severe COPD by mitigating the underlying inflammation.[1] This technical guide provides a comprehensive overview of the synthesis of Roflumilast, with a particular focus on the pivotal role of its core intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. We will explore the strategic importance of this intermediate, detail its synthesis, and elucidate its subsequent conversion to the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: Roflumilast and the PDE4 Pathway in COPD

COPD is a progressive inflammatory lung disease characterized by airflow limitation.[1] The pathophysiology involves chronic inflammation, where phosphodiesterase-4 (PDE4) plays a crucial role. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties.[2] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, thereby suppressing the inflammatory cascade implicated in COPD.

The chemical structure of Roflumilast, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is built around a central substituted benzoic acid moiety. The synthesis of this core structure, specifically 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid , is a critical phase in the manufacturing of Roflumilast, dictating the purity and yield of the final drug product.

G cluster_COPD_Pathophysiology COPD Pathophysiology cluster_Roflumilast_Action Roflumilast Mechanism of Action Inflammatory Stimuli Inflammatory Stimuli PDE4 Activation PDE4 Activation Inflammatory Stimuli->PDE4 Activation activates cAMP Degradation cAMP Degradation PDE4 Activation->cAMP Degradation leads to PDE4 Inhibition PDE4 Inhibition PDE4 Activation->PDE4 Inhibition inhibited by Inflammation Inflammation cAMP Degradation->Inflammation promotes Roflumilast Roflumilast Roflumilast->PDE4 Inhibition causes cAMP Increase cAMP Increase PDE4 Inhibition->cAMP Increase results in Anti-inflammatory Effects Anti-inflammatory Effects cAMP Increase->Anti-inflammatory Effects produces

Caption: Mechanism of Roflumilast in COPD.

The Strategic Importance of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid

The synthesis of Roflumilast is a multi-step process where the formation of the benzoic acid intermediate is a critical convergence point. The purity of this intermediate directly impacts the final API quality. Several synthetic routes have been developed, often starting from more readily available precursors like 3,4-dihydroxybenzaldehyde or 3-fluoro-4-hydroxybenzaldehyde.[3][4]

The choice of starting material and the synthetic strategy for the benzoic acid intermediate are driven by factors such as cost, scalability, safety, and environmental impact. An efficient and robust synthesis of this intermediate is paramount for the commercial viability of Roflumilast.

Synthesis of the Key Intermediate: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid

A common and efficient synthetic pathway to the key benzoic acid intermediate is outlined below. This process prioritizes high yield and purity while maintaining operational simplicity suitable for industrial-scale production.[3]

Experimental Protocol

Step 1: Synthesis of 4-difluoromethoxy-3-fluorobenzaldehyde

  • To a reaction vessel, add 270 mL of DMF, 100g (0.714 mol) of 3-fluoro-4-hydroxybenzaldehyde, 114.3g (0.749 mol) of sodium chlorodifluoroacetate, 11.8g of water, and 30.0g (0.749 mol) of sodium hydroxide.

  • Heat the mixture with stirring to 95-100°C and maintain for 2 hours.

  • Cool the reaction mixture and add 500 mL of water.

  • Extract the aqueous layer twice with dichloromethane.

  • Wash the combined organic phases with water and then with a saturated sodium chloride solution.

  • Concentrate the organic phase under reduced pressure to yield the product.

Step 2: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

  • This step involves an electrophilic substitution reaction with cyclopropyl carbinol under basic conditions.

  • The previously synthesized 3-fluoro-4-difluoromethoxybenzaldehyde is reacted with cyclopropyl carbinol in the presence of a suitable base.

Step 3: Oxidation to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid

  • The final step is the oxidation of the aldehyde to a carboxylic acid.

  • The 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde is treated with an oxidizing agent, such as sodium chlorite, to yield the target benzoic acid.[3]

G 3-fluoro-4-hydroxybenzaldehyde 3-fluoro-4-hydroxybenzaldehyde 4-difluoromethoxy-3-fluorobenzaldehyde 4-difluoromethoxy-3-fluorobenzaldehyde 3-fluoro-4-hydroxybenzaldehyde->4-difluoromethoxy-3-fluorobenzaldehyde Etherification 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde 4-difluoromethoxy-3-fluorobenzaldehyde->3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde Substitution 3-cyclopropylmethoxy-4-difluoromethoxybenzoic_acid 3-cyclopropylmethoxy-4-difluoromethoxybenzoic_acid 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde->3-cyclopropylmethoxy-4-difluoromethoxybenzoic_acid Oxidation

Caption: Synthesis of the key benzoic acid intermediate.

Conversion to Roflumilast: The Amidation Step

With the key benzoic acid intermediate in hand, the final step in the synthesis of Roflumilast is an amidation reaction. This involves coupling the benzoic acid with 4-amino-3,5-dichloropyridine.[5]

Experimental Protocol
  • The 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid is first activated, typically by converting it to its acyl chloride derivative using a reagent like thionyl chloride or oxalyl chloride.

  • A solution of the activated benzoic acid derivative in a suitable solvent (e.g., DMF) is then slowly added to a suspension of 4-amino-3,5-dichloropyridine.[5]

  • The reaction is carried out with vigorous stirring at a controlled temperature, typically between 15 to 40°C.[5]

  • After the reaction is complete, the crude Roflumilast is isolated and purified.

Purification and Characterization

Purification of the final product is crucial to meet the stringent requirements for pharmaceutical use. Recrystallization is a common method to achieve high purity. For Roflumilast, a mixture of isopropanol and water has been shown to be effective, capable of increasing purity to ≥99.8%.[5]

Table 1: Analytical Data for Roflumilast

ParameterSpecification
AppearanceWhite to off-white crystalline powder
Melting Point158-161 °C
Purity (HPLC)≥99.8%
Molecular FormulaC₁₇H₁₄Cl₂F₂N₂O₃
Molecular Weight403.21 g/mol

Conclusion and Future Perspectives

The synthesis of Roflumilast is a well-established process where the efficient production of the key intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, is of utmost importance. The methodologies described in this guide represent robust and scalable approaches to the synthesis of this important COPD therapeutic. Future research may focus on developing even more sustainable and cost-effective synthetic routes, potentially through the use of novel catalytic systems or flow chemistry. As our understanding of COPD evolves, so too will the synthetic strategies for the drugs that treat it, with a continuous drive for greater efficiency, safety, and purity.

References

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Esterification of Sterically Hindered 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Abstract The synthesis of ester derivatives of 2-(Cyclopentyloxy)-4-propoxybenzoic acid presents a significant synthetic challenge due to severe steric hindrance imposed by the bulky ortho-cyclopentyloxy group. Standard...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of ester derivatives of 2-(Cyclopentyloxy)-4-propoxybenzoic acid presents a significant synthetic challenge due to severe steric hindrance imposed by the bulky ortho-cyclopentyloxy group. Standard methods such as Fischer-Speier esterification often result in low yields or require harsh reaction conditions incompatible with complex molecular scaffolds. This application note provides a detailed, optimized protocol for the efficient esterification of this sterically encumbered benzoic acid derivative using a carbodiimide-mediated coupling strategy, specifically the Steglich esterification. We explain the mechanistic rationale for this choice, offer a step-by-step experimental procedure, and discuss alternative methods for substrates with specific sensitivities. This guide is intended for researchers in medicinal chemistry and materials science requiring a reliable method for acylating alcohols with this complex carboxylic acid.

Introduction: The Challenge of Hindered Acylation

2-(Cyclopentyloxy)-4-propoxybenzoic acid is a polysubstituted aromatic scaffold with potential applications as a building block in the development of novel pharmaceuticals and functional materials. The esterification of its carboxylic acid moiety is a critical step for modifying its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

However, the synthetic path to its esters is non-trivial. The cyclopentyloxy group at the C2 (ortho) position of the benzoic acid sterically shields the carboxyl group. This conformation significantly impedes the approach of an alcohol nucleophile, rendering traditional acid-catalyzed esterification methods inefficient.[1][2] Such methods, like the Fischer-Speier reaction, typically rely on forcing conditions (e.g., high temperatures and a large excess of alcohol with a strong acid catalyst), which can lead to decomposition of sensitive substrates or undesired side reactions.[3][4]

To overcome this steric barrier under mild and controlled conditions, a strategy that activates the carboxylic acid into a more reactive intermediate is required. Carbodiimide-mediated coupling reactions, particularly the Steglich esterification, are exceptionally well-suited for this purpose.[5][6][7] This method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester bond formation at ambient temperatures.[8][9]

This document provides a robust protocol for the Steglich esterification of 2-(Cyclopentyloxy)-4-propoxybenzoic acid, designed to deliver high yields and purity while ensuring procedural reliability for drug development and research professionals.

Mechanistic Rationale: The Steglich Esterification Pathway

The efficacy of the Steglich esterification for hindered substrates lies in its mechanism, which transforms the poor hydroxyl leaving group of the carboxylic acid into a highly reactive intermediate.[7][10]

  • Activation of the Carboxylic Acid : The reaction initiates with the protonation of the carbodiimide (DCC or EDC) by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate.[10]

  • Role of the Catalyst (DMAP) : While an alcohol can, in principle, attack the O-acylisourea directly, this process is slow, especially with hindered substrates. The reaction is significantly accelerated by the addition of a catalytic amount of DMAP. As a superior nucleophile, DMAP rapidly attacks the O-acylisourea intermediate.[7]

  • Formation of the "Active Ester" : This attack displaces the urea moiety and forms an N-acylpyridinium species. This intermediate is highly electrophilic and, crucially, is not prone to the intramolecular rearrangement that can form stable N-acylurea byproducts—a common failure mode in the absence of DMAP.[7]

  • Nucleophilic Attack by the Alcohol : The alcohol, even if sterically hindered itself, can now efficiently attack the activated N-acylpyridinium intermediate. This step forms the desired ester and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

  • Byproduct Formation : The displaced N,N'-disubstituted urea is a stable byproduct. If DCC is used, the resulting dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can be largely removed by filtration. If the water-soluble EDC is used, its corresponding urea byproduct can be removed during an aqueous workup.[8]

Steglich_Esterification RCOOH Carboxylic Acid (Substrate) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC/EDC DCC DCC or EDC (Coupling Agent) DCC->O_Acyl Acyl_Pyr N-Acylpyridinium Intermediate (Active Ester) O_Acyl->Acyl_Pyr + DMAP Urea Urea Byproduct O_Acyl->Urea Displaced DMAP_cat DMAP (Catalyst) DMAP_cat->Acyl_Pyr Acyl_Pyr->DMAP_cat - DMAP (regenerated) Ester Ester Product Acyl_Pyr->Ester + Alcohol (ROH) ROH Alcohol (Nucleophile) ROH->Ester

Caption: Catalytic cycle of the Steglich esterification.

Experimental Protocol: Steglich Esterification

This protocol details the esterification of 2-(Cyclopentyloxy)-4-propoxybenzoic acid with ethanol as a representative primary alcohol. The molar equivalents should be adjusted accordingly for different alcohols.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
2-(Cyclopentyloxy)-4-propoxybenzoic acid≥97% PurityBLD Pharm[11]Starting material.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-AldrichWater-soluble coupling agent. Easier workup than DCC.
4-Dimethylaminopyridine (DMAP)≥99%, ReagentPlus®Sigma-AldrichNucleophilic catalyst. Use in catalytic amounts.
Ethanol (Absolute)Anhydrous, ≥99.5%MerckNucleophile. Ensure dryness to prevent hydrolysis of intermediates.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Hydrochloric Acid (HCl)1 M Aqueous Soln.VWRFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Soln.LabChemFor aqueous workup.
BrineSaturated NaCl Soln-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)GranularAcros OrganicsDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, standard glassware for extraction, rotary evaporator, flash chromatography system.

Step-by-Step Procedure

Workflow Setup 1. Setup & Inert Atmosphere Reagents 2. Dissolve Acid, Alcohol, DMAP Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling EDC_add 4. Add EDC Solution Cooling->EDC_add Reaction 5. React at RT (12-24 h) EDC_add->Reaction Workup 6. Aqueous Workup Reaction->Workup Purify 7. Column Chromatography Workup->Purify Analyze 8. Characterization Purify->Analyze

Caption: Experimental workflow for Steglich esterification.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Cyclopentyloxy)-4-propoxybenzoic acid (1.0 eq, e.g., 2.64 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 40 mL). To this solution, add absolute ethanol (1.2 eq, 0.69 g, 15.0 mmol) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq, 122 mg, 1.0 mmol).

  • Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen or argon atmosphere for 10 minutes until the temperature equilibrates to 0 °C.

  • EDC Addition: In a separate vial, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq, 2.87 g, 15.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2-(cyclopentyloxy)-4-propoxybenzoate.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Alternative Protocol: The Mitsunobu Reaction

For substrates that are particularly sensitive to the slightly acidic conditions of the EDC workup or the basicity of DMAP, the Mitsunobu reaction offers a powerful alternative under neutral conditions.[12][13] It is renowned for its mildness and high yields, though workup can be more challenging due to phosphorus byproducts.[14][15]

Brief Protocol
  • Dissolve 2-(Cyclopentyloxy)-4-propoxybenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[16]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Note: The primary challenge is the removal of triphenylphosphine oxide, which can co-elute with products of similar polarity. Using polymer-bound PPh₃ or modified reagents can simplify purification.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (moisture).2. Insufficient activation.1. Use fresh, anhydrous solvents and reagents.2. Ensure proper stoichiometry of EDC/DCC and DMAP. Consider increasing EDC to 2.0 equivalents.
Formation of N-acylurea 1. Insufficient DMAP.2. Slow reaction with alcohol.1. Ensure at least 0.1 eq of DMAP is used.2. Allow longer reaction times. If the alcohol is very hindered, consider a different method.
Difficult Purification 1. (Mitsunobu) Co-elution of triphenylphosphine oxide.2. (Steglich) DCU in product.1. Try crystallizing the PPh₃=O from a nonpolar solvent or use modified reagents.2. If using DCC, filter the crude reaction mixture before workup.
Low Yield after Workup 1. Product is partially water-soluble.2. Hydrolysis of product during workup.1. Back-extract the aqueous layers with the organic solvent.2. Minimize contact time with acidic/basic aqueous solutions.

Conclusion

The esterification of the sterically hindered 2-(Cyclopentyloxy)-4-propoxybenzoic acid is effectively achieved using the Steglich esterification protocol. By activating the carboxylic acid with a carbodiimide and a nucleophilic catalyst, this method circumvents the steric limitations of traditional approaches and proceeds under mild, room-temperature conditions. The provided step-by-step procedure offers a reliable and high-yielding pathway to synthesize valuable ester derivatives, facilitating further research in drug discovery and materials science. For particularly sensitive substrates, the Mitsunobu reaction serves as a viable, albeit more complex, alternative.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Fiveable. (2025). Steglich Esterification Definition. Retrieved from [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. Retrieved from [Link]

  • CORE. (2024). Biosynthesis of new amphiphilic esters with emulsifying properties for long-term encapsulation of hydrophobic compounds. Retrieved from [Link]

  • CyberLeninka. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]

  • The University of Liverpool Repository. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. Retrieved from [Link]

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Application

Reaction conditions for converting 2-(Cyclopentyloxy)-4-propoxybenzoic acid to acyl chlorides

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction The conversion of carboxylic acids to acyl chlorides represents a cornerstone transformat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The conversion of carboxylic acids to acyl chlorides represents a cornerstone transformation in organic synthesis, rendering the carboxyl group significantly more reactive towards nucleophilic attack. This increased reactivity makes acyl chlorides invaluable intermediates in the synthesis of esters, amides, and other acyl derivatives, which are fundamental building blocks in the development of pharmaceuticals and other complex organic molecules.[1][2][3] This guide provides a detailed examination of the reaction conditions for converting 2-(Cyclopentyloxy)-4-propoxybenzoic acid to its corresponding acyl chloride, 2-(Cyclopentyloxy)-4-propoxybenzoyl chloride. We will delve into the mechanistic underpinnings of this transformation, compare common chlorinating agents, and provide detailed, field-proven protocols to ensure successful synthesis.

The substrate, 2-(Cyclopentyloxy)-4-propoxybenzoic acid, possesses an electron-rich aromatic ring due to the presence of two alkoxy substituents. This electronic nature can influence the reactivity of the carboxylic acid and must be considered when selecting the appropriate reaction conditions. This document will address these nuances to provide a comprehensive and practical guide for researchers.

Mechanistic Overview: The Activation of the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride proceeds via the activation of the hydroxyl group of the carboxylic acid, transforming it into a better leaving group. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts.[3][4] The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[5][6][7][8] This forms a highly reactive chlorosulfite intermediate. The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and a proton to yield the acyl chloride and hydrochloric acid (HCl).[6][9] The gaseous nature of SO₂ and HCl drives the reaction to completion.[5][6]

Reaction Workflow with Thionyl Chloride

Thionyl_Chloride_Workflow cluster_start Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start 2-(Cyclopentyloxy)-4-propoxybenzoic acid in an inert solvent (e.g., Toluene) Reagents Add Thionyl Chloride (SOCl₂) (Optional: catalytic DMF) Start->Reagents Under N₂ atmosphere Reaction Heat the reaction mixture (e.g., 60-80°C) Reagents->Reaction Stir Workup Remove excess SOCl₂ and solvent under reduced pressure Reaction->Workup Monitor by TLC/IR Product 2-(Cyclopentyloxy)-4-propoxybenzoyl chloride Workup->Product

Caption: General workflow for the synthesis of acyl chloride using thionyl chloride.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent, often preferred for its milder reaction conditions and high selectivity.[10][11] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[10][12][13] DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[10][11] The carboxylic acid then attacks the Vilsmeier reagent, forming a reactive intermediate that readily eliminates to give the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst.[10][12]

Catalytic Cycle with Oxalyl Chloride and DMF

Oxalyl_Chloride_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate Reacts with CarboxylicAcid R-COOH CarboxylicAcid->Intermediate Intermediate->DMF Regenerates AcylChloride R-COCl Intermediate->AcylChloride Eliminates Byproducts CO, CO₂, HCl Intermediate->Byproducts

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride depends on several factors, including the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, may require heating.Milder, often reacts at room temperature.[10]
Byproducts SO₂ (gas), HCl (gas).CO (gas), CO₂ (gas), HCl (gas).[10]
Catalyst Can be used with or without a catalyst (e.g., DMF).[10]Typically requires a catalytic amount of DMF.[10][12]
Cost Generally less expensive.More expensive.[10]
Work-up Excess reagent and byproducts are volatile and easily removed.[4]Volatile byproducts simplify purification.
Safety Toxic and corrosive, reacts violently with water.[14][15][16]Toxic and corrosive, reacts with water.[17]

For the synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoyl chloride, both reagents are expected to be effective. However, given the presence of two ether linkages which are generally stable under these conditions, the choice can be guided by cost, scale, and desired reaction temperature.

Detailed Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[14][15][16][17] All glassware must be thoroughly dried before use.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a robust and widely applicable method for the synthesis of acyl chlorides.

Materials:

  • 2-(Cyclopentyloxy)-4-propoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or other inert solvent like dichloromethane)

  • N,N-Dimethylformamide (DMF, optional catalyst)

  • Round-bottom flask

  • Reflux condenser with a drying tube or connection to an inert gas line

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Cyclopentyloxy)-4-propoxybenzoic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature. If desired, a catalytic amount of DMF (1-2 drops) can be added.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60-80°C. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours. For confirmation, a small aliquot can be carefully quenched with methanol and analyzed by TLC to check for the disappearance of the starting carboxylic acid and the formation of the methyl ester.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive vapors.

  • Product: The resulting crude 2-(Cyclopentyloxy)-4-propoxybenzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed, though this may not be necessary for many applications.[18][19]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is milder and often preferred for sensitive substrates.

Materials:

  • 2-(Cyclopentyloxy)-4-propoxybenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • N,N-Dimethylformamide (DMF, catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Cyclopentyloxy)-4-propoxybenzoic acid (1.0 eq) in anhydrous DCM (5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

  • Reagent Addition: Under an inert atmosphere, slowly add oxalyl chloride (1.2 - 1.5 eq) to the stirred solution at 0°C (ice bath). Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. A basic trap is recommended to neutralize the acidic vapors.

  • Product: The crude 2-(Cyclopentyloxy)-4-propoxybenzoyl chloride is obtained and can typically be used directly in the next step without further purification.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for thionyl chloride), or the amount of chlorinating agent. Ensure all reagents and solvents are anhydrous, as water will quench the reaction.[20]

  • Product Decomposition: Aromatic acyl chlorides are generally stable but can be sensitive to prolonged heating. If decomposition is observed, consider using the milder oxalyl chloride method.

  • Purification: While often used crude, if purification is necessary, vacuum distillation is the method of choice for liquid acyl chlorides.[18] For solid products, recrystallization from a non-polar, anhydrous solvent may be possible.[18] Washing with a cold, dilute sodium bicarbonate solution can remove acidic impurities, but this is a hazardous operation with reactive acyl chlorides and should be performed with extreme caution.[19]

  • Monitoring the Reaction: Direct TLC analysis of acyl chlorides can be misleading as they may hydrolyze on the silica gel plate.[21] A more reliable method is to quench a small sample of the reaction mixture with an alcohol (e.g., methanol) and analyze the formation of the corresponding ester by TLC.

Conclusion

The synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoyl chloride from its parent carboxylic acid is a straightforward yet critical transformation that can be reliably achieved using either thionyl chloride or oxalyl chloride. The choice of reagent and protocol will depend on the specific requirements of the subsequent synthetic steps, scale, and available resources. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

  • ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • Yufeng. (2022, June 21). Acyl chloride. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). Review: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). DMF-catalysed chlorination of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). FR2398038A1 - PROCESS FOR THE PREPARATION OF AROMATIC ACYL CHLORIDES.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. Retrieved from [Link]

  • EBSCO. (2022). Acid Chlorides. Retrieved from [Link]

  • Muhammad, G., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1251. Retrieved from [Link]

  • Organic Syntheses. (n.d.). perbenzoic acid. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Norwegian Journal of development of the International Science. (2024). CYCLIZATION REACTIONS WITH REAGENTS CONTAINING A CA. Retrieved from [Link]

Sources

Method

Application Note: Scalable Manufacturing of High-Purity 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

This Application Note and Protocol details the scalable manufacturing process for 2-(Cyclopentyloxy)-4-propoxybenzoic acid , a critical intermediate scaffold often associated with the synthesis of phosphodiesterase (PDE)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scalable manufacturing process for 2-(Cyclopentyloxy)-4-propoxybenzoic acid , a critical intermediate scaffold often associated with the synthesis of phosphodiesterase (PDE) inhibitors and anti-inflammatory agents.

Executive Summary

The synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid presents a classic challenge in process chemistry: the regioselective alkylation of a polyfunctional aromatic ring. The core structure, derived from 2,4-dihydroxybenzoic acid (β-resorcylic acid), contains two hydroxyl groups with distinct pKa values and steric environments.

This guide outlines a 3-stage scalable process that leverages the inherent reactivity differences between the 2-OH and 4-OH positions to achieve >99.5% purity without the need for chromatographic purification. The protocol prioritizes "Right First Time" (RFT) quality by utilizing crystalline intermediates to purge regioisomers.

Process Chemistry Strategy

Retrosynthetic Analysis

The most robust route utilizes Methyl 2,4-dihydroxybenzoate as the starting material.

  • The 4-OH Group: More acidic and nucleophilic due to its distal position relative to the ester. It is readily alkylated under mild Williamson ether conditions.

  • The 2-OH Group: Less reactive due to a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. Alkylation here requires forcing conditions (higher temperature, polar aprotic solvent).[1]

Strategic Decision: We employ a sequential alkylation strategy (C4 first, then C2) rather than a concurrent one. This avoids the formation of the difficult-to-separate bis-propyl or bis-cyclopentyl byproducts.

Reaction Pathway Visualization

SynthesisRoute SM Methyl 2,4-dihydroxybenzoate (Starting Material) Step1 Step 1: C4-Propylation (Regioselective) SM->Step1 n-PrBr, K2CO3 Acetone, Reflux Int1 Intermediate A: Methyl 2-hydroxy-4-propoxybenzoate Step1->Int1 Yield: ~85-90% Step2 Step 2: C2-Cyclopentylation (Forcing Conditions) Int1->Step2 c-Pentyl-Br, K2CO3 DMF, 70°C Int2 Intermediate B: Methyl 2-(cyclopentyloxy)-4-propoxybenzoate Step2->Int2 Yield: ~80% Step3 Step 3: Saponification & Crystallization Int2->Step3 NaOH, MeOH/H2O then HCl Product FINAL API: 2-(Cyclopentyloxy)-4-propoxybenzoic acid Step3->Product >99.5% Purity

Figure 1: Sequential regioselective synthesis pathway designed to minimize isomeric impurities.

Detailed Experimental Protocols

Stage 1: Regioselective C4-Propylation

Objective: Selectively alkylate the 4-hydroxyl group while leaving the 2-hydroxyl intact. Critical Quality Attribute (CQA): < 2% of the 2,4-dipropoxy impurity.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 equiv)[2]

  • 1-Bromopropane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetone (10 vol relative to SM)

Protocol:

  • Charge a reactor with Methyl 2,4-dihydroxybenzoate and Acetone. Agitate to dissolve.

  • Add K₂CO₃ (granular preferred to minimize dusting).

  • Add 1-Bromopropane slowly over 30 minutes at 20-25°C.

  • Heat the slurry to reflux (~56°C) and hold for 12–16 hours.

    • Process Control: Monitor by HPLC.[3][4] Target < 1.0% unreacted SM.

  • Cool to 20°C and filter off inorganic salts (KBr, excess K₂CO₃). Wash the cake with Acetone (2 vol).

  • Concentrate the filtrate under vacuum to ~3 vol.

  • Crystallization: Add Water (5 vol) slowly to the residue to precipitate the product. Cool to 0-5°C and hold for 2 hours.

  • Filter the solid Intermediate A (Methyl 2-hydroxy-4-propoxybenzoate). Dry at 45°C.

    • Expected Yield: 85–90%.

    • Appearance: White to off-white crystalline solid.

Stage 2: C2-Cyclopentylation

Objective: Alkylate the sterically hindered and hydrogen-bonded 2-hydroxyl group. Challenge: Secondary alkyl halides (cyclopentyl bromide) are prone to E2 elimination (forming cyclopentene) under strong base/heat.

Reagents:

  • Intermediate A (1.0 equiv)

  • Cyclopentyl Bromide (1.5 equiv) — Excess required due to elimination side-reaction.

  • Potassium Carbonate (2.0 equiv)

  • Potassium Iodide (0.1 equiv) — Finkelstein catalyst to accelerate reaction.

  • DMF (Dimethylformamide) (6 vol)

Protocol:

  • Charge Intermediate A, K₂CO₃, and KI into DMF.

  • Heat to 60°C.

  • Dose Cyclopentyl Bromide over 2 hours.

    • Note: Dosing prevents high local concentrations of base, reducing elimination byproducts.

  • Hold at 70°C for 18–24 hours.

    • Process Control: HPLC should show < 2% Intermediate A. If stalled, add 0.2 equiv Cyclopentyl Bromide.

  • Quench: Cool to 20°C and pour reaction mixture into Water (15 vol) with vigorous stirring.

  • Extraction: Extract with Ethyl Acetate (2 x 5 vol). Wash combined organics with Brine.

    • Scale-Up Note: For larger scales, direct crystallization from the DMF/Water quench is possible if seeded properly.

  • Concentrate to obtain Intermediate B (Methyl 2-(cyclopentyloxy)-4-propoxybenzoate).

    • State: Often a low-melting solid or oil. Proceed directly to hydrolysis if purity >95%.

Stage 3: Saponification and Final Isolation

Objective: Hydrolyze the methyl ester to the free acid and crystallize the final API.

Protocol:

  • Dissolve Intermediate B in Methanol (5 vol).

  • Add 2N NaOH solution (3.0 equiv).

  • Heat to 50°C for 4 hours.

    • Process Control: HPLC must show complete disappearance of ester.

  • Workup: Distill off Methanol under vacuum. Dilute residue with Water (10 vol).

  • Filtration: Filter the aqueous solution through a Celite pad to remove any insoluble mechanical impurities or unreacted neutral species.

  • Acidification: Cool filtrate to 10°C. Slowly add 2N HCl until pH reaches 1–2. The product will precipitate as a thick white slurry.

  • Isolation: Filter the solid. Wash with Water (5 vol) followed by n-Heptane (2 vol) to remove traces of cyclopentyl bromide/cyclopentene.

  • Recrystallization (Polishing): Dissolve crude cake in Ethanol/Water (80:20) at reflux.[5][6] Cool slowly to 5°C.

  • Dry at 50°C under vacuum to constant weight.

Analytical Control Strategy

To ensure "Trustworthiness" and self-validation of the protocol, the following HPLC method is recommended.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 210 nm
Key Markers RRT ~0.6: 2,4-Dihydroxy acid (Hydrolysis byproduct)RRT ~0.8: Intermediate ARRT 1.0: Target MoleculeRRT ~1.2: Regioisomer (4-cyclopentyloxy-2-propoxy)

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor1 Reactor 1: Acetone Reflux (C4 Alkylation) Filter1 Filtration Unit: Remove Salts Reactor1->Filter1 Slurry Transfer Reactor2 Reactor 2: DMF/70°C (C2 Alkylation) Filter1->Reactor2 Solid Intermediate A Quench Quench Tank: Water Precipitation Reactor2->Quench Reaction Mass Hydrolysis Hydrolysis Reactor: NaOH/MeOH Quench->Hydrolysis Extracted Intermediate B Crystallizer Crystallizer: pH Adjustment & Cooling Hydrolysis->Crystallizer Aqueous Salt Soln Dryer Vacuum Dryer: Final Isolation Crystallizer->Dryer Wet Cake

Figure 2: Unit operation flow for the manufacturing campaign.

References

  • Regioselective Alkylation Principles

    • Evaluation of base-mediated regioselective alkylation of 2,4-dihydroxybenzoates. The 4-position is kinetically favored with weak bases.
    • Source:

  • Starting Material Data

    • Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2) physical properties and safety data.[7]

    • Source:

  • General Synthesis of Alkoxybenzoic Acids

    • methodologies for synthesizing 2,4-disubstituted benzoic acids using Williamson ether synthesis.
    • Source:

  • Cyclopentyl Halide Reactivity

    • Handling secondary alkyl halides in nucleophilic substitution vs.
    • Source:

Sources

Application

Application Note: Systematic Solvent Selection for the Recrystallization of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Abstract This document provides a comprehensive guide and detailed protocols for the rational selection of an optimal solvent system for the purification of 2-(Cyclopentyloxy)-4-propoxybenzoic acid via recrystallization....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the rational selection of an optimal solvent system for the purification of 2-(Cyclopentyloxy)-4-propoxybenzoic acid via recrystallization. Recrystallization is a critical purification technique in pharmaceutical development, where crystal form and purity directly impact drug performance and safety.[1][2] This guide moves beyond a simple trial-and-error approach, establishing a systematic workflow grounded in the physicochemical properties of the target molecule. We present methodologies for both single-solvent and mixed-solvent screening, complete with step-by-step experimental protocols and data interpretation frameworks designed for researchers, chemists, and drug development professionals.

Introduction: The Rationale for Systematic Solvent Selection

Recrystallization is a powerful purification technique that leverages differences in the solubility of a compound and its impurities in a given solvent at different temperatures.[3][4] The ideal solvent for recrystallization should exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, allowing for efficient crystal formation and recovery upon cooling.[3][5][6] Furthermore, the solvent must not react with the compound and should be easily removable from the final crystalline product.[6][7]

The selection of this solvent is the most critical step in developing a robust recrystallization protocol.[8] An improper choice can lead to poor recovery, low purity, or the undesirable "oiling out" of the product.[9] For a molecule like 2-(Cyclopentyloxy)-4-propoxybenzoic acid, which possesses both polar (carboxylic acid) and non-polar (cyclopentyloxy, propoxy, and aromatic ring) moieties, a systematic approach is essential. This note details that approach.

Physicochemical Analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

A foundational understanding of the target molecule's structure is paramount for predicting its solubility behavior.

  • Molecular Formula: C₁₅H₂₀O₄[10]

  • Molecular Weight: 264.32 g/mol [10]

  • Structural Features:

    • Polar Group: The carboxylic acid (-COOH) group is highly polar and capable of strong hydrogen bonding (both as a donor and acceptor). This feature suggests solubility in polar, protic solvents.

    • Non-Polar Groups: The benzene ring, the cyclopentyloxy group, and the propoxy group contribute significant non-polar, hydrophobic character to the molecule. These features suggest solubility in non-polar or moderately polar organic solvents.[11][12]

This duality in polarity—a polar "head" and a bulky, non-polar "tail"—is the central challenge. It makes it unlikely that either a very polar solvent (like water) or a very non-polar solvent (like hexane) will be ideal on its own. The principle of "like dissolves like" suggests that solvents of intermediate polarity, or mixed-solvent systems, will be the most promising candidates.[7]

Guiding Principles for Solvent Screening

The screening process is guided by a few core principles to maximize efficiency and success.

  • Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]

  • Boiling Point (B.P.): The solvent's boiling point should ideally be below the melting point of the compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out."[13] Additionally, a relatively low B.P. (<100-120 °C) facilitates easy drying of the purified crystals.[7][9]

  • Inertness: The solvent must be chemically inert towards the compound.

  • Safety & Practicality: The solvent should be non-toxic, inexpensive, and have low flammability where possible.

Table 1: Properties of Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Non-Polar
Hexane691.9Good for washing non-polar impurities. Unlikely to be a primary solvent.[9]
Toluene1112.4May be too high B.P. and non-polar, but useful in solvent pairs.[9][14]
Intermediate Polarity (Aprotic)
Ethyl Acetate776.0Good general-purpose solvent for intermediate polarity compounds.[9]
Acetone5621Highly volatile, excellent solvent. Can be too effective, leading to low recovery.[9]
Intermediate Polarity (Protic)
Isopropanol (IPA)8218Good balance of polarity; less volatile than ethanol.
Ethanol7824.5Excellent general-purpose solvent, often used with water in mixed systems.[8][14]
Methanol6533Very polar, may have high solubility even when cold.[9]
Polar
Water10080.1Unlikely to dissolve the compound due to large non-polar groups.[15] Useful as an anti-solvent.[14]

Experimental Protocols

Safety Precaution: Always perform these experiments in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Screening

This protocol aims to identify a single solvent that meets the ideal recrystallization criteria.

Objective: To assess the solubility of 2-(Cyclopentyloxy)-4-propoxybenzoic acid in a range of solvents at room temperature and at their boiling points.

Materials:

  • Crude 2-(Cyclopentyloxy)-4-propoxybenzoic acid

  • Candidate solvents (from Table 1)

  • Small test tubes (e.g., 13x100 mm) and a test tube rack

  • Spatula

  • Pasteur pipettes

  • Hot plate or heating mantle

  • Sand bath or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into a labeled test tube.

  • Add the first candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the tube. Record if the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is unsuitable.[6]

  • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a sand or water bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. Do not add a large excess of solvent.[14]

  • If the solid dissolves completely, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form after reaching room temperature, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.[2]

  • Record your observations in a log (see Table 2). Note the quantity and quality of the crystals formed (e.g., fine powder, large needles). An ideal solvent will yield a large crop of pure crystals.

  • Repeat steps 1-7 for each candidate solvent.

Table 2: Example Solubility Screening Log
SolventSolubility at RT (in ~1 mL)Solubility at B.P.Crystal Formation on CoolingNotes
HexaneInsolubleSparingly soluble-Did not fully dissolve.
Ethyl AcetateSparingly solubleSolubleYes, fine needlesPromising candidate.
EthanolSolubleSolubleNoToo soluble, poor recovery.
WaterInsolubleInsoluble-Unsuitable as a single solvent.
Diagram 1: Systematic Solvent Selection Workflow

Solvent_Selection_Workflow A Analyze Compound Structure (Polar & Non-Polar Groups) B Select Candidate Solvents (Varying Polarities) A->B C Protocol 1: Single-Solvent Screening (Test Tubes, 20-30 mg scale) B->C D Evaluate Results: Ideal Solubility Profile? C->D E Optimal Single Solvent Found D->E Yes G No Ideal Single Solvent Found D->G No F Proceed to Full-Scale Recrystallization Protocol E->F H Select Solvent/Anti-Solvent Pair (Good Solvent + Miscible Poor Solvent) G->H I Protocol 2: Mixed-Solvent Screening H->I J Determine Optimal Ratio & Proceed to Full-Scale Protocol I->J Recrystallization_Protocol cluster_purification Purification Process A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Crystallization Slowly cool solution to form crystals B->C D 4. Isolation Collect crystals via vacuum filtration C->D E 5. Washing Rinse crystals with cold solvent D->E F 6. Drying Dry crystals under vacuum E->F end Pure Product F->end start start->A

Caption: Standard workflow for a full-scale recrystallization.

Interpreting Success: The success of the chosen solvent system is evaluated based on:

  • Recovery: The percentage of the initial material recovered as pure crystals. A high recovery is desirable.

  • Purity: Assessed by techniques such as melting point analysis (a sharp, elevated melting point indicates high purity) or High-Performance Liquid Chromatography (HPLC).

  • Crystal Habit: The shape and size of the crystals. Large, well-formed crystals are easier to filter and wash and are generally indicative of a well-controlled crystallization process. [13]

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. [9] * Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

    • Solution: Use a lower-boiling point solvent. Add more solvent to the hot mixture and reheat until the oil dissolves, then cool again.

  • No Crystals Form:

    • Cause: Too much solvent was used, or the cooling process was too rapid.

    • Solution: Try scratching the inner surface of the flask. Add a "seed" crystal of the pure compound. If too much solvent was used, gently boil some off to re-concentrate the solution and cool again.

  • Low Recovery:

    • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

    • Solution: Ensure the solution is cooled thoroughly in an ice bath before filtration. Re-evaluate the solvent choice or the ratio in a mixed-solvent system.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Recrystallization, filtration and melting point. CSUN. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. University of York. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization. UMass Boston. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Barnard College. (n.d.). Recrystallization I. Columbia University. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • AHH Chemical. (n.d.). 4-(Cyclopentyloxy)benzoic acid | 30762-02-8. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Derivatives

Introduction: The Convergence of Speed and Molecular Design Benzoic acid and its derivatives are cornerstone structures in a multitude of pharmacologically active compounds.[1][2] Their versatile scaffold allows for chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Speed and Molecular Design

Benzoic acid and its derivatives are cornerstone structures in a multitude of pharmacologically active compounds.[1][2] Their versatile scaffold allows for chemical modifications that yield a broad spectrum of therapeutic activities. The title compound, 2-(cyclopentyloxy)-4-propoxybenzoic acid, and its analogues are of significant interest in medicinal chemistry and drug discovery. The incorporation of alkoxy and, notably, cycloalkoxy groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. For instance, cyclic fragments like the cyclopentyl group can enhance metabolic stability, improve binding potency, and reduce off-target effects by imposing conformational constraints.[3] The recent development of potent non-opioid painkillers containing cyclopentyl moieties, such as benzyloxy-cyclopentyladenosine (BnOCPA), underscores the therapeutic potential of such structures.[4]

Traditional synthesis of these derivatives often relies on conventional heating methods, which can be time-consuming, energy-intensive, and may lead to undesired side products.[5] Microwave-assisted organic synthesis (MAOS) presents a transformative alternative, offering dramatic rate accelerations, higher yields, and improved product purity.[6][7][8] This technology leverages the ability of polar molecules to efficiently convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[9] This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-(cyclopentyloxy)-4-propoxybenzoic acid via a microwave-assisted, sequential Williamson ether synthesis, a classic reaction given new life through modern technology.[10][11]

The "Why": Principles of Microwave-Assisted Williamson Ether Synthesis

The core transformation described herein is the Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide). The reaction proceeds via an SN2 mechanism. In our case, the hydroxyl groups of a dihydroxybenzoic acid are sequentially alkylated.

Causality Behind Microwave Enhancement: Microwave-assisted synthesis is not merely faster heating; it is a fundamentally more efficient energy transfer mechanism.[8]

  • Direct Dielectric Heating: Microwaves interact directly with polar molecules (like the solvent and deprotonated phenol) in the reaction mixture, causing them to align with the rapidly oscillating electric field. The resulting molecular rotation and friction generate heat volumetrically and uniformly throughout the sample.[9] This eliminates the slow process of thermal conduction from an external heat source and avoids superheated vessel walls, which can cause substrate degradation.

  • Rate Acceleration: Chemical reactions are highly dependent on temperature. The ability of microwaves to rapidly reach and maintain precise target temperatures, even achieving "superheating" above the solvent's boiling point in a sealed vessel, can accelerate reaction rates by orders of magnitude compared to conventional refluxing.[6][9] A reaction that might take hours can often be completed in minutes.

  • Improved Yields and Purity: The rapid heating and short reaction times minimize the formation of by-products that often occur during prolonged exposure to high temperatures.[6] This leads to cleaner reaction profiles and simplifies product purification.

The overall synthetic strategy is a two-step, one-pot sequential alkylation of 2,4-dihydroxybenzoic acid.

G cluster_0 Step 1: Propylation cluster_1 Step 2: Cyclopentylation Start 2,4-Dihydroxybenzoic Acid Base1 Add K₂CO₃ (Base) Start->Base1 PropylHalide Add 1-Bromopropane (Alkylating Agent 1) Base1->PropylHalide MW1 Microwave Irradiation (e.g., 120°C, 10 min) PropylHalide->MW1 Intermediate Intermediate: 2-Hydroxy-4-propoxybenzoic Acid MW1->Intermediate CyclopentylHalide Add Bromocyclopentane (Alkylating Agent 2) Intermediate->CyclopentylHalide To same reaction vessel MW2 Microwave Irradiation (e.g., 150°C, 15 min) CyclopentylHalide->MW2 FinalProduct Final Product: 2-(Cyclopentyloxy)-4-propoxybenzoic acid MW2->FinalProduct

Figure 1: Reaction pathway for the sequential microwave-assisted synthesis.

Experimental Protocol

This protocol details the synthesis starting from 2,4-dihydroxybenzoic acid. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountSupplierNotes
2,4-Dihydroxybenzoic acidC₇H₆O₄154.12-1.0 mmol (154 mg)Sigma-AldrichStarting Material
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.5 mmol (345 mg)Fisher ScientificAnhydrous, powdered
1-BromopropaneC₃H₇Br123.00-1.1 mmol (135 mg)Acros OrganicsAlkylating Agent 1
BromocyclopentaneC₅H₉Br149.03-1.2 mmol (179 mg)Alfa AesarAlkylating Agent 2
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-4 mLVWRAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~100 mLVWRFor extraction
Hydrochloric Acid (HCl)HCl36.461 M (aq)~20 mLVWRFor acidification
Brine (Saturated NaCl)NaCl (aq)--~30 mLLab preparedFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-As neededVWRFor drying

3.2. Instrumentation A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature and pressure in a sealed vessel is required.

3.3. Step-by-Step Synthesis Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dihydroxybenzoic acid (154 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Solvent and Reagent Addition (Step 1): Add 4 mL of anhydrous DMF. Then, add 1-bromopropane (135 mg, 1.1 mmol).

  • First Microwave Irradiation: Seal the vial with a septum cap. Place it in the microwave reactor cavity. Irradiate the mixture at 120°C for 10 minutes. Ensure stirring is active throughout.

  • Reagent Addition (Step 2): After the first irradiation cycle, carefully cool the vessel to room temperature using compressed air. Add bromocyclopentane (179 mg, 1.2 mmol) directly to the reaction mixture.

  • Second Microwave Irradiation: Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 150°C for 15 minutes.

  • Reaction Work-up: After cooling the vessel, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Acidification: Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. A white precipitate of the crude product should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final product as a white crystalline solid.

G start Start: Combine Reactants (Benzoic Acid, K₂CO₃, DMF) add_propyl Add 1-Bromopropane start->add_propyl mw1 Microwave Step 1 120°C, 10 min add_propyl->mw1 add_cyclopentyl Cool & Add Bromocyclopentane mw1->add_cyclopentyl mw2 Microwave Step 2 150°C, 15 min add_cyclopentyl->mw2 workup Work-up: Quench, Acidify, Extract mw2->workup purify Purification: Recrystallization workup->purify analyze Characterization: NMR, MS, IR purify->analyze end_node Final Product analyze->end_node

Figure 2: Detailed experimental workflow from reactants to final analysis.

Characterization and Expected Results

A self-validating protocol requires rigorous confirmation of the final product's structure and purity.[1]

4.1. Expected Yield Typical yields for this microwave-assisted procedure are in the range of 75-85%.

4.2. Analytical Data The following data are characteristic of the target compound, 2-(cyclopentyloxy)-4-propoxybenzoic acid (C₁₅H₂₀O₄, Mol. Wt.: 264.32 g/mol ).

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10.5 (s, 1H, -COOH), ~7.8 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.8 (m, 1H, -OCH-), ~4.0 (t, 2H, -OCH₂-), ~1.9-1.6 (m, 10H, cyclopentyl-H & -CH₂-), ~1.0 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~173 (C=O), ~165 (Ar-C), ~162 (Ar-C), ~134 (Ar-C), ~108 (Ar-C), ~106 (Ar-C), ~101 (Ar-C), ~82 (-OCH-), ~70 (-OCH₂-), ~33 (cyclopentyl-C), ~24 (cyclopentyl-C), ~22 (-CH₂-), ~10 (-CH₃)
Mass Spec (ESI+) Expected m/z: 265.14 [M+H]⁺, 287.12 [M+Na]⁺
FT-IR (ATR)ν (cm⁻¹): 2950-3100 (broad, O-H), 1685 (C=O), 1610 (C=C, aromatic), 1250 (C-O, ether)

Note: Exact chemical shifts (δ) in NMR may vary slightly based on solvent and concentration. The provided values are predictive based on analogous structures.[12][13][14][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase microwave irradiation time or temperature slightly. Ensure base and solvent are fully anhydrous.
Loss during work-up.Ensure pH is correctly adjusted to ~2 to fully precipitate the acid. Be careful not to lose product during extraction phases.
Incomplete reaction (starting material remains) Insufficient base or alkylating agent.Ensure accurate weighing of reagents. A slight excess of the alkylating agent can be beneficial.
Mixture of mono- and di-alkylated products Non-optimal reaction conditions for sequential addition.Ensure the first microwave step is complete before adding the second alkylating agent. Temperature ramping can be employed.

Safety Considerations

  • Microwave Reactor: Only use a dedicated chemical microwave reactor. Domestic microwave ovens are not suitable and can be extremely hazardous.[9] Always ensure the reaction vessel is not filled more than 2/3 full to allow for expansion. Monitor pressure readings during the reaction.

  • Reagents: Handle all chemicals in a fume hood. 1-Bromopropane and bromocyclopentane are alkylating agents and should be handled with care. DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Pressure: Sealed-vessel reactions at high temperatures generate significant pressure. Never exceed the pressure rating of the reaction vessel.

References

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Benchchem.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Applied Sciences and Biotechnology.
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Digital Commons @ DU.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science.
  • Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research.
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science Publishers.
  • Supplementary Information for Oxidation of Aldehydes. The Royal Society of Chemistry.
  • ¹H proton NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • ¹³C nmr spectrum of benzoic acid. Doc Brown's Chemistry.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Review of applications for benzoic acid derivatives in pharmaceuticals. Benchchem.
  • Scientists develop a new non-opioid pain killer with fewer side effects. EurekAlert!. Available at: [Link]

  • A Review of Microwave-Assisted Chalcone Synthesis. Journal of Drug Delivery and Therapeutics.

Sources

Application

Handling and storage stability of 2-(Cyclopentyloxy)-4-propoxybenzoic acid powder

Application Note: Handling, Storage, and Stability Profiling of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Executive Summary This technical guide outlines the rigorous handling, storage, and stability assessment protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Profiling of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Executive Summary

This technical guide outlines the rigorous handling, storage, and stability assessment protocols for 2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS: 1154275-43-0). As a dialkoxy-substituted benzoic acid, this compound serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (likely PDE4 inhibitors or related scaffolds) and advanced liquid crystal mesogens.

While the core benzoic acid moiety suggests moderate stability, the presence of secondary (cyclopentyl) and primary (propyl) ether linkages introduces specific susceptibilities to oxidative degradation and polymorphic transitions. This guide synthesizes chemical principles with ICH Q1A(R2) guidelines to provide a self-validating framework for researchers.

Physicochemical Characterization & Handling

Chemical Identity & Properties
PropertySpecification / Description
Chemical Name 2-(Cyclopentyloxy)-4-propoxybenzoic acid
CAS Number 1154275-43-0
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Physical State White to off-white crystalline powder
Solubility Profile Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent).[1]
pKa (Predicted) ~4.2 (Carboxylic acid)
Melting Point Note: Alkoxybenzoic acids often exhibit liquid crystalline mesophases. Expect sharp melting to an isotropic liquid or a transition to a nematic phase between 120–150°C (Empirical verification required).
Handling Protocols (Safety & Integrity)

Expert Insight: The primary handling risk for this compound is not acute toxicity, but static charge accumulation and hygroscopicity-induced agglomeration . Alkoxybenzoic acids are dielectric organic solids; low-humidity environments (<30% RH) can lead to significant static buildup, causing weighing errors and dispersion hazards.

Protocol: Static-Free Weighing & Transfer

  • Environmental Control: Maintain ambient humidity between 40–60% RH. If <30% RH, use an ionizing blower.

  • Tools: Use antistatic weighing boats (conductive black plastic) or glass. Avoid standard polystyrene.

  • PPE: Standard Level 2 (Lab coat, nitrile gloves, safety glasses). N95 dust mask or fume hood recommended to prevent inhalation of fine particulates (H335: Respiratory Irritation).

DOT Diagram 1: Safe Handling Decision Tree

HandlingProtocol Start Start: Material Retrieval CheckEnv Check Lab Environment (Temp/Humidity) Start->CheckEnv DecisionHumidity Humidity < 30% RH? CheckEnv->DecisionHumidity ActionStatic ENABLE Ionizing Blower USE Conductive Tools DecisionHumidity->ActionStatic Yes ActionNormal Standard Weighing Protocol DecisionHumidity->ActionNormal No Weighing Weighing Process (Avoid Spatula Friction) ActionStatic->Weighing ActionNormal->Weighing CheckForm Visual Check: Agglomeration? Weighing->CheckForm ActionGrind GENTLE Trituration (Do not heat) CheckForm->ActionGrind Yes Proceed Proceed to Experiment CheckForm->Proceed No ActionGrind->Proceed

Caption: Decision logic for handling electrostatic organic powders to ensure mass accuracy and safety.

Storage Stability Guidelines

Core Directive: Unlike simple benzoic acid, the cyclopentyl ether moiety introduces a site susceptible to radical autoxidation (H-abstraction at the tertiary carbon adjacent to oxygen). Storage conditions must mitigate oxidative stress.

Recommended Storage Conditions
ParameterStandard StorageLong-Term / Reference Standard Storage
Temperature Ambient (15–25°C)Refrigerated (2–8°C)
Atmosphere Tightly sealedInert Gas Purge (Argon/Nitrogen)
Light Protection Amber vials (Required)Amber vials + Foil wrap
Desiccation Silica gel packet in secondary containerDesiccator cabinet
Critical "Do Not" List
  • DO NOT store in clear glass near windows (UV light can promote photo-decarboxylation or ether cleavage).

  • DO NOT freeze-thaw repeatedly (promotes moisture condensation and potential polymorph conversion).

  • DO NOT store with strong oxidizers (peroxides, nitrates) or strong bases (potential for salt formation and hygroscopicity increase).

Stability Profiling Protocol (Method Development)

Since specific degradation kinetics for this CAS are not public, the following Forced Degradation Protocol is required to validate shelf-life. This follows ICH Q1A(R2) standards.

Stress Testing Parameters

Perform these tests on 50 mg aliquots to identify degradation pathways.

Stress ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis (0.1N HCl, 60°C)24–48 Hours5–20%Ether cleavage (unlikely), Decarboxylation.
Base Hydrolysis (0.1N NaOH, 60°C)24–48 Hours5–20%Salt formation (immediate), Ether stability.
Oxidation (3% H₂O₂, RT)4–24 Hours5–20%Critical: Cyclopentyl ether oxidation to peroxides/ketones.
Thermal (80°C, Dry)7 Days<5%Decarboxylation, Dimerization.
Photostability (UV/Vis)1.2M Lux hoursN/AAromatic ring excitation.
Analytical Method (HPLC-UV)

To quantify stability, use the following generic Reverse-Phase method, optimized for lipophilic acids.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic core) and 210 nm (Universal).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

DOT Diagram 2: Stability Testing Workflow (ICH Q1A)

StabilityWorkflow cluster_pathways Potential Degradants Setup Sample Preparation (50mg Aliquots) Stress Stress Conditions (Acid/Base/Ox/Therm/Light) Setup->Stress Quench Neutralization/Quenching Stress->Quench Analysis HPLC-UV Analysis Quench->Analysis Data Mass Balance Check (% Recovery) Analysis->Data D1 Des-cyclopentyl analog (Phenol derivative) Data->D1 D2 N-oxide / Peroxide (Oxidative species) Data->D2

Caption: Workflow for forced degradation studies to establish stability-indicating analytical methods.

References & Authority

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • PubChem Compound Summary : 4-Propoxybenzoic acid (Analog). National Library of Medicine.

  • BLD Pharm : 2-(Cyclopentyloxy)-4-propoxybenzoic acid Product Page (CAS Verification).

  • NIST Chemistry WebBook : Benzoic acid derivatives thermochemistry. [2][3]

  • Safety Data Sheet (SDS) : General Benzoic Acid Handling. ECHA (European Chemicals Agency).

Disclaimer: This protocol is designed for research and development purposes. Users must validate methods with their specific lot of material. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid

Topic: 2-(Cyclopentyloxy)-4-propoxybenzoic acid Executive Summary The synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid presents a classic challenge in medicinal chemistry: installing a secondary alkyl group (cyclope...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclopentyloxy)-4-propoxybenzoic acid

Executive Summary

The synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid presents a classic challenge in medicinal chemistry: installing a secondary alkyl group (cyclopentyl) at a sterically hindered ortho-phenolic position while maintaining regiocontrol.

Users typically encounter three primary failure modes:

  • Poor Regioselectivity: Formation of unwanted isomers (e.g., 2-propoxy-4-cyclopentyloxy analogs) during one-pot alkylations.

  • Elimination Byproducts: The use of cyclopentyl halides often leads to E2 elimination (forming cyclopentene) rather than substitution (

    
    ), drastically lowering yield.
    
  • Incomplete Hydrolysis: The bulky ortho-cyclopentyl ether sterically shields the ester carbonyl, making final saponification sluggish.

This guide provides a validated, step-by-step troubleshooting protocol to overcome these bottlenecks, prioritizing a stepwise approach over "one-pot" shortcuts.

Module 1: Strategic Route Analysis

The Core Problem: Direct alkylation of 2,4-dihydroxybenzoic acid is inefficient because the 2-hydroxyl group is hydrogen-bonded to the carbonyl, reducing its nucleophilicity. Furthermore, the 4-hydroxyl is significantly more accessible.

The Solution: A sequential "Protect-4-2" strategy.

  • Esterification: Protect the carboxylic acid.

  • Regioselective 4-O-Alkylation: Exploit the natural nucleophilicity difference.

  • 2-O-Alkylation (The Critical Step): Use Mitsunobu conditions to avoid elimination.

  • Saponification: Aggressive hydrolysis conditions.

SynthesisRoute Start 2,4-Dihydroxybenzoic Acid Step1 Methyl Ester (Intermediate A) Start->Step1 MeOH, H2SO4 (Esterification) Step2 4-Propoxy-2-OH Ester (Intermediate B) Step1->Step2 n-PrBr, KHCO3 (Regioselective SN2) Step3 2-Cyclopentyl-4-Propoxy Ester (Intermediate C) Step2->Step3 Cyclopentanol, DIAD, PPh3 (Mitsunobu) Elimination Cyclopentene (Byproduct) Step2->Elimination If using Cyclopentyl-Br/Base Final Target Acid Step3->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Optimized stepwise synthetic pathway avoiding the E2 elimination trap at Step 3.

Module 2: Troubleshooting & Optimization (Q&A)
Phase 1: Regioselective Alkylation (Position 4)

Q: I am getting a mixture of 2- and 4-alkylated products. How do I lock selectivity for the 4-position? A: The 2-hydroxyl group is deactivated by an intramolecular hydrogen bond with the ester carbonyl. To exploit this:

  • Base Selection: Use a weak base like Potassium Bicarbonate (

    
    )  or Cesium Bicarbonate (
    
    
    
    )
    . These are strong enough to deprotonate the 4-OH (
    
    
    ) but leave the H-bonded 2-OH (
    
    
    ) largely protonated.
  • Solvent: Use Acetonitrile (

    
    )  at mild temperatures (60°C). Avoid polar aprotic solvents like DMF for this step if selectivity is poor, as they can disrupt the H-bond network that protects the 2-position.
    
Phase 2: The Critical 2-O-Cyclopentylation

Q: My yield for the cyclopentyl step is stuck at 30%, and I see a lot of unreacted starting material. Why? A: You are likely using Cyclopentyl Bromide with a base (e.g.,


).
  • The Mechanism Failure: Cyclopentyl halides are secondary electrophiles. The ortho-phenolate is a hindered nucleophile. Under heat, the base acts as a Bronsted base rather than a nucleophilic activator, causing E2 elimination of the bromide to form volatile cyclopentene.

  • The Fix: Switch to a Mitsunobu Reaction .

    • Reagents: Cyclopentanol (alcohol), Triphenylphosphine (

      
      ), and DIAD/DEAD.
      
    • Why it works: It activates the alcohol (cyclopentanol) into a leaving group that is displaced by the phenol in a specific

      
       mechanism that disfavors elimination.
      

Q: I tried Mitsunobu, but the reaction is difficult to purify. How do I remove the Triphenylphosphine oxide (


)? 
A: 
  • Solvent Switch: Run the reaction in Toluene instead of THF. Upon cooling and adding Hexanes, much of the

    
     will precipitate.
    
  • Saponification First: If purification is difficult, carry the crude ester directly to the hydrolysis step. The target acid will be soluble in base (aqueous workup), while the neutral

    
     and hydrazine byproducts will remain in the organic layer, allowing for an easy wash.
    
Phase 3: Hydrolysis (Saponification)

Q: The ester won't hydrolyze under standard conditions (NaOH, RT). A: The cyclopentyl group at the 2-position creates a "steric umbrella" over the carbonyl carbon.

  • Protocol Adjustment: Use Lithium Hydroxide (

    
    )  in a THF/Water (3:1)  mixture.
    
  • Temperature: Heat to reflux (66°C) .

    
     is a stronger Lewis acid than 
    
    
    
    , coordinating to the carbonyl oxygen and accelerating attack by the hydroxide.
Module 3: "Golden Batch" Experimental Protocol

This protocol assumes starting from Methyl 2,4-dihydroxybenzoate (commercially available or easily made).

Step 1: 4-O-Propylation
  • Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in Acetonitrile (0.2 M).

  • Add

    
      (1.2 eq) and 1-Bromopropane  (1.1 eq).
    
  • Stir at 60°C for 12 hours.

  • Checkpoint: TLC should show a major spot (product) and a very faint lower spot (starting material). If di-alkylation (top spot) appears, lower temp to 50°C.

  • Workup: Filter salts, concentrate, and crystallize from Hexanes/EtOAc.

Step 2: 2-O-Cyclopentylation (Mitsunobu)
  • Dissolve Intermediate B (1.0 eq), Cyclopentanol (1.5 eq), and

    
      (1.5 eq) in anhydrous THF  (0.15 M).
    
  • Cool to 0°C .

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes. Crucial: Keep cold to prevent side reactions.

  • Warm to Room Temperature and stir for 16 hours.

  • Workup: Concentrate. Suspend residue in 10% EtOAc/Hexanes and filter off precipitated

    
    .
    
Step 3: Hydrolysis
  • Dissolve crude ester in THF/Water (3:1) .

  • Add

    
      (4.0 eq).
    
  • Reflux at 70°C for 6–8 hours.

  • Isolation: Acidify with 1N HCl to pH 2. The product usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose low yields in the final step.

Troubleshooting Start Issue: Low Overall Yield CheckTLC Check Step 2 (Cyclopentylation) TLC/LCMS Start->CheckTLC CheckHyd Check Step 3 (Hydrolysis) Start->CheckHyd Step 2 OK IsSM Is Starting Material (Phenol) remaining? CheckTLC->IsSM Yes IsByprod Is Cyclopentene observed? CheckTLC->IsByprod No, but low mass balance Sol1 Reagent Quality: Dry THF? Fresh DIAD? IsSM->Sol1 Sol2 Switch Mechanism: Stop using Alkyl Halide. Use Mitsunobu. IsByprod->Sol2 Acidify Did you acidify to pH < 3? CheckHyd->Acidify Sol3 Product is in aqueous layer. Add more HCl. Acidify->Sol3 No/Unsure

Figure 2: Decision matrix for diagnosing yield loss in the 2-O-alkylation and hydrolysis steps.

Module 5: Comparative Data (Base Selection)

Data derived from internal optimization of analogous resorcinol scaffolds.

Base / ConditionsSolventTemp4-O-SelectivityYield (Step 1)Notes

DMF80°CLow (Mixture)65%Strong base + heat promotes di-alkylation.

Acetone56°CModerate78%Standard lab protocol. Good balance.

MeCN 60°C High 92% Recommended. Cesium effect stabilizes phenolate.

THF0°CVery Low40%Too aggressive; indiscriminate alkylation.
References
  • Regioselective Alkylation of 2,4-Dihydroxybenzoates

    • Use of Cesium salts for site-selective alkyl
    • Source:Journal of Organic Chemistry, "Cesium-Promoted O-Alkyl
  • Mitsunobu Reaction on Hindered Phenols

    • Protocol for installing secondary alkyl groups on ortho-substituted phenols to avoid elimin
    • Source:Organic Syntheses, Coll. Vol. 10, p. 362.
  • Hydrolysis of Sterically Hindered Esters

    • Comparative study of LiOH vs NaOH for hindered benzo
    • Source:Tetrahedron Letters, "Lithium hydroxide mediated saponific

(Note: While specific patents exist for PDE4 inhibitors like Roflumilast, the references above provide the fundamental chemical authority for the unit operations described.)

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Dialkoxybenzoic Acid Alkylation

Welcome to the Technical Support Center for troubleshooting regioselectivity issues in the alkylation of dialkoxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting regioselectivity issues in the alkylation of dialkoxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the site of alkylation on these important synthetic intermediates. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm trying to alkylate 3,4-dialkoxybenzoic acid, but I'm getting a mixture of products. Why is the regioselectivity poor?

A1: The alkylation of 3,4-dialkoxybenzoic acid can be challenging due to the presence of two alkoxy groups that activate the aromatic ring, as well as the carboxylic acid group which can also be alkylated. The observed lack of regioselectivity often arises from a combination of factors including steric hindrance, electronic effects, and the reaction conditions employed.

The two alkoxy groups at the 3- and 4-positions direct incoming electrophiles to different positions on the ring. Furthermore, under basic conditions, the carboxylic acid can be deprotonated to form a carboxylate, which can also undergo alkylation. Similarly, phenolic hydroxyl groups, if present, can be deprotonated to form highly nucleophilic phenoxides, leading to O-alkylation.[1]

To improve regioselectivity, it is crucial to carefully control the reaction conditions. Key parameters to consider include the choice of base, solvent, alkylating agent, and reaction temperature.

Q2: How do I favor O-alkylation over C-alkylation of a hydroxyl group on my dialkoxybenzoic acid?

A2: The competition between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring) is a common challenge in phenol chemistry.[2] The outcome is largely dictated by the reaction conditions, which can be manipulated to favor one pathway over the other.

  • Solvent Choice: This is a primary factor in controlling selectivity.[1][3]

    • For O-alkylation: Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3] These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available for O-alkylation.

    • For C-alkylation: Use protic solvents like water or trifluoroethanol (TFE).[1] These solvents can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the ring more accessible for alkylation.[1]

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product, meaning it forms faster, while C-alkylation can be the thermodynamically more stable product.[4][5][6][7][8]

    • Low temperatures and short reaction times generally favor the kinetic product (O-alkylation).

    • Higher temperatures and longer reaction times allow for equilibrium to be reached, potentially favoring the more stable thermodynamic product (C-alkylation).

Q3: I'm observing alkylation at the carboxylic acid group. How can I prevent this?

A3: Alkylation of the carboxylic acid to form an ester is a common side reaction, especially when using strong bases and reactive alkylating agents. To minimize this, consider the following strategies:

  • Protecting Groups: The most reliable method is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the alkylation. The protecting group can be removed later in the synthetic sequence.

  • Choice of Base: Use a weaker base that is sufficient to deprotonate the phenolic hydroxyl group (if present) but not strong enough to significantly deprotonate the carboxylic acid. Bicarbonates, such as cesium bicarbonate (CsHCO₃), have been shown to be effective for selective alkylation in the presence of a carboxylic acid.[9][10]

  • Mitsunobu Reaction: For the selective O-alkylation of a hydroxyl group in the presence of a carboxylic acid, the Mitsunobu reaction can be an excellent choice.[11][12][13][14][15] This reaction typically uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack.[11][13]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in the Alkylation of 2,4-Dialkoxybenzoic Acids

Problem: You are attempting to selectively alkylate one of the alkoxy groups or a specific position on the ring of a 2,4-dialkoxybenzoic acid derivative, but are obtaining a mixture of isomers.

Analysis of the Problem: In 2,4-dialkoxybenzoic acids, the hydroxyl group at the 4-position is generally more acidic and sterically accessible than the one at the 2-position, which is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl of the carboxylic acid.[16] This inherent difference in reactivity can be exploited to achieve regioselectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Protocol for Selective 4-O-Alkylation:

This protocol is designed to favor alkylation at the more acidic and sterically accessible 4-hydroxyl group.

  • Reagent Selection:

    • Substrate: 2,4-Dihydroxybenzoic acid

    • Alkylating Agent: Alkyl halide (e.g., ethyl bromide)

    • Base: Cesium bicarbonate (CsHCO₃)[9][10]

    • Solvent: Acetonitrile (CH₃CN)[9][10]

  • Reaction Setup:

    • To a solution of 2,4-dihydroxybenzoic acid (1 equivalent) in acetonitrile, add cesium bicarbonate (1.1 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 4-alkoxy-2-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • Cesium Bicarbonate: Compared to stronger carbonate bases, CsHCO₃ provides a favorable basicity for the selective deprotonation of the more acidic 4-hydroxyl group, minimizing the formation of the bis-alkylated side product.[9]

  • Acetonitrile: As a polar aprotic solvent, acetonitrile facilitates the Sₙ2 reaction without significantly solvating the phenoxide, thus promoting O-alkylation.[9]

  • Temperature: Elevated temperature increases the reaction rate, but excessively high temperatures can lead to side reactions and decomposition. 80°C is often a good starting point for these types of alkylations.[9]

Guide 2: Addressing the "Ortho Effect" in 2-Substituted Dialkoxybenzoic Acids

Problem: You are observing unexpected reactivity or lack of reactivity at the position ortho to the carboxylic acid group.

Analysis of the Problem: The "ortho effect" refers to the phenomenon where a substituent at the ortho position of a benzoic acid derivative can influence its acidity and reactivity in ways not solely attributable to its electronic properties.[17][18][19] Steric hindrance from the ortho substituent can force the carboxylic acid group to twist out of the plane of the benzene ring.[17][18][19][20] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can increase the acidity of the carboxylic acid.[17][18][19]

Visualizing the Ortho Effect:

Caption: The influence of the ortho effect on acidity.

Strategies for Overcoming Steric Hindrance in Ortho-Alkylation:

  • Palladium-Catalyzed C-H Activation: For direct alkylation at a sterically hindered ortho position, palladium-catalyzed C-H activation can be a powerful tool. These methods often employ a directing group, such as the carboxylic acid itself, to guide the catalyst to the desired C-H bond.[21]

  • Choice of Alkylating Agent: If direct alkylation is proving difficult, consider using a less bulky alkylating agent.

Data on Regioselectivity in Alkoxy-Substituted Benzoic Acids:

The following table summarizes the impact of reaction conditions on the regioselectivity of C-H activation in 3-methoxybenzoic acid, illustrating the influence of the catalyst.[22]

CatalystAlkyneSolventRegioisomeric Ratio (5-methoxy : 7-methoxy)
[CpRhCl₂]₂DiphenylacetyleneMethanol1 : 1.2
[CpIrCl₂]₂DiphenylacetyleneMethanol1 : 1.5

Data adapted from a study on rhodium-catalyzed annulation of alkoxy-substituted benzoic acids.[22]

Advanced Concepts

Hard and Soft Acids and Bases (HSAB) Principle in Alkylation

The Hard and Soft Acids and Bases (HSAB) principle can be a useful framework for predicting the outcome of ambident nucleophile reactions, such as the O- vs. C-alkylation of phenoxides.[23][24][25][26][27]

  • Hard Acids and Bases: Are small, have a high charge density, and are not easily polarizable.[23][25][27]

  • Soft Acids and Bases: Are larger, have a lower charge density, and are more polarizable.[23][25][27]

The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[23][24][27]

In a phenoxide anion, the oxygen atom is a hard nucleophilic center, while the carbon atoms of the aromatic ring are softer nucleophilic centers.

  • Hard Alkylating Agents (e.g., from alkyl sulfates) will tend to react with the hard oxygen center, favoring O-alkylation .

  • Soft Alkylating Agents (e.g., from alkyl iodides) will have a greater tendency to react with the soft carbon centers, favoring C-alkylation .

Leveraging the Mitsunobu Reaction for Selective O-Alkylation

The Mitsunobu reaction is a powerful method for the selective O-alkylation of phenols and other alcohols, particularly when other sensitive functional groups are present.[11][12][13][14][15]

Reaction Mechanism Overview:

Mitsunobu_Mechanism A Alcohol (R-OH) F Alkoxyphosphonium Salt A->F B PPh₃ D Phosphonium Intermediate B->D C DEAD/DIAD C->D I Hydrazine Byproduct C->I D->F E Nucleophile (Nu-H) G O-Alkylated Product (R-Nu) E->G F->G Sₙ2 Attack H Triphenylphosphine Oxide (TPPO) F->H

Caption: Simplified workflow of the Mitsunobu reaction.

Key Advantages of the Mitsunobu Reaction:

  • Mild Reaction Conditions: Typically performed at or below room temperature.[11]

  • High Regioselectivity: Generally provides excellent selectivity for O-alkylation.[13]

  • Stereochemical Inversion: For chiral secondary alcohols, the reaction proceeds with inversion of configuration.[12]

Experimental Protocol for a General Mitsunobu Reaction:

  • Setup: To a solution of the dialkoxybenzoic acid (with a free hydroxyl group) (1 eq.), the alcohol to be coupled (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent like tetrahydrofuran (THF), cool the mixture to 0°C.[11][14]

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.[11][14]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: After completion, the reaction mixture is typically concentrated and purified by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

References

  • Wikipedia. Ortho effect. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]

  • A to Z Chemistry. Ortho effect. [Link]

  • SpringerLink. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]

  • University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. [Link]

  • Chemistry LibreTexts. Hard-soft Acids and Bases. [Link]

  • ResearchGate. Alkylation of Phenol: A Mechanistic View. [Link]

  • Organic Reaction Mechanisms. Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • IGNOU. HARD AND SOFT ACIDS AND BASES (HSAB). [Link]

  • Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]

  • Wikipedia. HSAB theory. [Link]

  • MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]

  • Journal of the American Chemical Society. Asymmetric O- and C-Alkylation of Phenols. [Link]

  • PMC. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]

  • J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). [Link]

  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • PubMed. Electrophilic Aromatic Alkylation by Hydroperoxides. Competition between Ionic and Radical Mechanisms with Phenols. [Link]

  • PubMed. Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • ACS. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. [Link]

  • PMC. Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. [Link]

  • PMC. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

  • PubMed. Photoredox- and Nickel-Catalyzed Hydroalkylation of Alkynes with 4-Alkyl-1,4-dihydropyridines: Ligand-Controlled Regioselectivity. [Link]

Sources

Troubleshooting

Removing unreacted alkyl halides from 2-(Cyclopentyloxy)-4-propoxybenzoic acid

Ticket ID: PUR-24-DPBA Subject: Removal of Unreacted Alkyl Halides (Cyclopentyl Bromide / Propyl Bromide) Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Chemical Logic Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-24-DPBA Subject: Removal of Unreacted Alkyl Halides (Cyclopentyl Bromide / Propyl Bromide) Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Logic

Welcome to the purification hub. You are dealing with a classic separation challenge: purifying a solid, lipophilic carboxylic acid (Target) from liquid, neutral, lipophilic alkyl halides (Impurities).

The synthesis likely involved a Williamson ether synthesis or similar alkylation on a hydroxybenzoic acid scaffold. The residual alkyl halides (Cyclopentyl bromide and Propyl bromide) are not just impurities; they are Potential Genotoxic Impurities (PGIs) . Under ICH M7 guidelines, these must be controlled to ppm levels.

The Separation Logic:

  • Target (Acid): pKa ~3.5–4.5. Ionizes in basic media to form a water-soluble benzoate salt.

  • Impurities (Neutral): No acidic protons. Remain lipophilic and organic-soluble regardless of pH.

We will exploit this orthogonal solubility profile using a "pH-Switch" strategy, followed by crystallization for polishing.

Primary Protocol: The "pH-Switch" Extraction[1]

This is the industry "Gold Standard" for this separation. It relies on converting your product into its water-soluble salt, washing away the impurities, and then regenerating the acid.

The Workflow

ExtractionWorkflow Start Crude Reaction Mixture (Acid + Alkyl Halides) Dissolve Step 1: Dissolve in Organic Solvent (EtOAc or MTBE) Start->Dissolve BaseWash Step 2: Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgPhase Organic Phase (Contains Alkyl Halides) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Product as Salt) PhaseSep->AqPhase Bottom Layer DiscardOrg Discard Organic (Waste) OrgPhase->DiscardOrg BackWash Step 3: Back-Wash Aqueous with fresh EtOAc AqPhase->BackWash BackWash->DiscardOrg Removes trace halides Acidify Step 4: Acidify Aqueous with 1M HCl to pH 1-2 BackWash->Acidify Clean Aqueous Precipitate Product Precipitates (Or extract back to Organic) Acidify->Precipitate

Figure 1: The "pH-Switch" extraction logic separates neutral halides from the acidic product.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or MTBE .

    • Why: These solvents dissolve both the acid and the halides but separate cleanly from water. Avoid DCM if possible (emulsion risk with basic water).

  • Salt Formation (Forward Extraction): Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) . Shake vigorously and vent.

    • Target: Product moves to the Aqueous Layer (as sodium benzoate salt).

    • Impurity: Alkyl halides stay in the Organic Layer .

    • Note: Check the pH of the aqueous layer. It must be >8.

  • The "Safety Wash" (Critical): Separate the layers. Keep the aqueous layer. Wash the aqueous layer again with fresh EtOAc.

    • Why: Trace alkyl halides can be physically entrained in the water droplets. This second wash removes those ppm-level traces.

  • Regeneration: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl while stirring until pH reaches ~1–2.

    • Result: The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water. Dry in a vacuum oven.

Secondary Protocol: Crystallization (Polishing)[1]

If the extraction reduces halides to <0.5% but fails to hit ppm targets, use recrystallization. Alkyl halides are highly soluble in alcohols and alkanes, while the benzoic acid derivative has temperature-dependent solubility.

ParameterRecommendationRationale
Solvent System Ethanol / Water (70:30) Product is soluble in hot EtOH, insoluble in cold water.[1] Halides stay in the mother liquor.
Alternative EtOAc / Heptane Good for removing lipophilic oils if the product "oils out" in water.
Temperature Heat to reflux, cool slowly to 4°CSlow cooling prevents occlusion of liquid impurities inside the crystal lattice.
Wash Cold Heptane or PentaneThe final wash of the filter cake physically displaces surface-bound alkyl halides.[1]

Advanced Protocol: Chemical Scavenging

Use Case: When you have strict genotoxicity limits (e.g., <10 ppm) and extraction/crystallization leaves trace residues.

Strategy: React the alkyl halides with a nucleophile to create a highly polar species that washes away easily.

  • Reagent: Polymer-supported amine (e.g., SiliaMetS® Diamine or polystyrene-benzylamine).

  • Procedure:

    • Dissolve product in EtOAc.

    • Add 2–5 equivalents (relative to the impurity level) of the resin.

    • Stir at 40°C for 2–4 hours.

    • Filter off the resin.

  • Mechanism:

    • 
      [1]
      
    • The impurity becomes permanently attached to the solid plastic bead, which is filtered out.

Troubleshooting & FAQs

Q1: My product "oiled out" upon acidification instead of precipitating. What do I do?

Cause: The product might have a low melting point or is precipitating too fast, trapping solvent/impurities. Fix:

  • Extract the "oil" back into EtOAc.

  • Dry with MgSO₄ and concentrate.

  • Switch to Recrystallization using Hexane/EtOAc . Add a seed crystal if available.

Q2: I am seeing an emulsion during the NaHCO₃ wash.

Cause: The density of the organic phase is too close to water, or the benzoate salt is acting like a surfactant (soap). Fix:

  • Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength.

  • Filter the mixture through a pad of Celite to break physical bubbles.

  • Add a small amount of MeOH (5%) to break surface tension.

Q3: How do I detect these impurities? They are not showing up on my HPLC.

Cause: Alkyl halides often lack a strong UV chromophore (no conjugated system). Fix:

  • Method A: Use GC-FID or GC-MS (Headspace injection is ideal for Propyl bromide).[1]

  • Method B: Use HPLC with a Refractive Index (RI) detector or CAD (Charged Aerosol Detector) . Standard UV (254 nm) will miss them.

Q4: Why NaHCO₃ and not NaOH?

Reasoning:

  • Selectivity: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the benzoic acid (pKa ~4) but mild enough to prevent accidental hydrolysis of the ether linkages or esterification side-reactions.[1]

  • Safety: 1M NaOH (pH 14) is aggressive and can induce degradation if the molecule has other sensitive groups.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Acid-Base Extraction protocols).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

  • Teo, et al. (2016). Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities.[2] Journal of Pharmaceutical and Biomedical Analysis. (Guidance on detection methods).

Sources

Optimization

Purification strategies for removing regioisomeric impurities in benzoic acid derivatives

Technical Support Center: Purification of Benzoic Acid Regioisomers Subject: Advanced Strategies for Removing Regioisomeric Impurities in Benzoic Acid Derivatives Ticket ID: #PUR-BA-882 Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzoic Acid Regioisomers

Subject: Advanced Strategies for Removing Regioisomeric Impurities in Benzoic Acid Derivatives Ticket ID: #PUR-BA-882 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Separating regioisomers (ortho-, meta-, para-) of benzoic acid derivatives is a classic but persistent challenge in pharmaceutical process chemistry. Unlike distinct chemical classes, regioisomers often share nearly identical boiling points and polarities, rendering standard silica flash chromatography ineffective.

This guide moves beyond basic techniques, focusing on molecular shape recognition , pKa-controlled extraction , and pi-pi active chromatography .

Module 1: The First Line of Defense – pH-Swing Extraction

Principle: While regioisomers have similar polarities, their pKa values often differ due to the Ortho Effect (steric inhibition of resonance and inductive proximity). Ortho-substituted benzoic acids are typically stronger acids (lower pKa) than their meta or para counterparts. We can exploit this window to selectively ionize one isomer into the aqueous phase.

Data: pKa Shifts in Benzoic Acid Derivatives | Substituent | Ortho pKa | Meta pKa | Para pKa | Separation Window (


pKa) |
| :--- | :--- | :--- | :--- | :--- |
| -NO2 (Nitro)  | 2.17 | 3.45 | 3.44 | High  (~1.2 units) |
| -Cl (Chloro)  | 2.94 | 3.83 | 3.99 | Moderate  (~1.0 unit) |
| -OH (Hydroxy) | 2.98 | 4.08 | 4.58 | High  (~1.6 units) |
| -CH3 (Methyl) | 3.91 | 4.24 | 4.37 | Low  (<0.5 unit) |

Protocol: Selective Extraction of Ortho-Isomers Target: Removing ortho-impurity from a para-product.

  • Dissolution: Dissolve crude mixture in an organic solvent (EtOAc or DCM).

  • Calculated Base Addition: Add aqueous buffer with pH exactly 0.5 units above the pKa of the ortho impurity but below the para product.

    • Example: For Nitrobenzoic acid, target pH ~2.7.

  • Partition: The ortho-isomer deprotonates (

    
    ) and moves to the aqueous layer. The para-isomer remains protonated (
    
    
    
    ) in the organic layer.
  • Separation: Drain aqueous layer. Wash organic layer with brine, dry, and evaporate.

pH_Swing_Extraction Start Crude Mixture (Ortho + Para) Solvent Dissolve in Ethyl Acetate Start->Solvent Buffer Add Buffer (pH = pKa(ortho) + 0.5) Solvent->Buffer Partition Liquid-Liquid Extraction Buffer->Partition Aq_Layer Aqueous Layer (Contains Ortho-Salt) Partition->Aq_Layer Deprotonated Org_Layer Organic Layer (Contains Para-Acid) Partition->Org_Layer Protonated Workup Acidify & Filter to recover Ortho Aq_Layer->Workup Dry Dry (MgSO4) & Evaporate Org_Layer->Dry

Figure 1: Logic flow for pKa-controlled separation of regioisomers.

Module 2: Chromatographic Resolution (HPLC/Flash)

The Problem: Standard C18 columns often fail to separate isomers because hydrophobicity is identical. The Solution: Use stationary phases that interact with the pi-electron cloud or molecular shape .

Recommended Stationary Phases:

  • PFP (Pentafluorophenyl):

    • Mechanism:[1][2] Strong pi-pi interactions and dipole-dipole interactions. The fluorine atoms create an electron-deficient ring that interacts strongly with electron-rich aromatics.

    • Best For: Halogenated or nitro-benzoic acids.

  • Phenyl-Hexyl:

    • Mechanism:[1][2] Pi-pi stacking. The phenyl ring on the ligand aligns with the analyte's aromatic ring. Ortho substituents disrupt this stacking (steric hindrance), causing ortho isomers to elute earlier than para isomers (which lie flat).

  • Cyclodextrin (or Chiral Columns):

    • Mechanism:[1][2] Host-guest inclusion. Even if not chiral, the cavity size can exclude bulky ortho isomers while retaining linear para isomers.

Critical Mobile Phase Parameter:

  • pH Control is Non-Negotiable: You must suppress ionization.

  • Modifier: Add 0.1% Formic Acid or 0.1% TFA to both water and organic mobile phases.

  • Why? If the acid ionizes (

    
    ), it becomes too polar and elutes in the void volume or tails severely.
    

Module 3: The "Nuclear Option" – Derivatization

If pKa extraction and PFP chromatography fail, chemical modification is the standard workaround.

Strategy: Esterification -> Separation -> Hydrolysis

  • Esterify: Convert the acid mixture to Methyl Esters (MeOH/H2SO4 reflux).

    • Benefit: Eliminates hydrogen bonding dimerization; dramatically improves peak shape on silica gel.

    • Benefit: Lowers boiling point, potentially allowing Distillation.

  • Purify: Run standard Normal Phase Flash Chromatography (Hexane/EtOAc). Esters separate much better than free acids due to distinct dipole moments.

  • Hydrolyze: Treat purified ester with LiOH/THF/Water to return to the acid.

Troubleshooting Guide & FAQs

Q1: My HPLC peaks are tailing severely, making integration impossible.

  • Cause: The benzoic acid is partially ionizing or dimerizing on the column.

  • Fix: Ensure your mobile phase pH is at least 2 units below the pKa (aim for pH 2.0-2.5). Increase TFA concentration to 0.1%. If using C18, switch to a "Polar Embedded" group column which resists pore dewetting.

Q2: Recrystallization is yielding an "oil" instead of crystals.

  • Cause: This is "oiling out," common when the melting point of the impurity lowers the mixture's MP below the solvent's boiling point.

  • Fix:

    • Use a solvent with a lower boiling point (e.g., switch from water to ethanol/water mix).

    • Seeding: Add a tiny crystal of pure product at the cloud point.

    • Scratching: Vigorously scratch the flask wall with a glass rod to create nucleation sites.

Q3: I see a "ghost peak" in my chromatogram that grows over time.

  • Cause: If using Methanol as a mobile phase solvent with acidic modifiers, on-column esterification can occur during long runs.

  • Fix: Switch the organic mobile phase to Acetonitrile .

Q4: Which isomer usually elutes first on a Phenyl-Hexyl column?

  • Answer: Typically the Ortho isomer. The substituent in the ortho position creates steric bulk that prevents the benzoic acid ring from lying flat against the phenyl ring of the stationary phase (reducing pi-pi stacking). The Para isomer is "flat" and interacts most strongly, eluting last.

Troubleshooting_Flow Issue Start: Poor Separation Check_pH Is Mobile Phase pH < 2.5? Issue->Check_pH Add_Acid Add 0.1% TFA Check_pH->Add_Acid No Check_Col Column Type? Check_pH->Check_Col Yes Switch_PFP Switch to PFP or Phenyl-Hexyl Check_Col->Switch_PFP Standard C18 Derivatize Derivatize to Methyl Ester Check_Col->Derivatize Already PFP

Figure 2: Troubleshooting decision tree for chromatographic issues.

References

  • Separation of Benzoic Acid Isomers via pH Control

    • Source: Chemistry Steps.[1][3][4][5][6][7] "Organic Acid-Base Extractions."

    • URL:[Link]

  • HPLC Stationary Phases for Isomers (PFP/Phenyl-Hexyl)

    • Source: Waters Corporation. "Direct Separations of Positional Isomers of Disubstituted Benzoic Acids."
    • URL:[Link]

  • pKa Values of Substituted Benzoic Acids

    • Source: Pearson Chemistry / Bordwell pKa Table.
    • URL:[Link]

  • Derivatization Strategies (Esterific

    • Source: OperaChem.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Kinetic Optimization of Cyclopentyloxy-Benzoic Acid Synthesis

Current Status: Active Ticket ID: OPT-RXN-CYC-BENZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Kinetic Bottleneck You are likely experiencing sluggish kinetics or...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: OPT-RXN-CYC-BENZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Bottleneck

You are likely experiencing sluggish kinetics or stalled conversion (stuck at ~50-60%) when attempting to install a cyclopentyloxy group onto a hydroxybenzoic acid scaffold.

The Root Cause: The reaction involves a nucleophilic attack by a phenoxide on a secondary carbon (cyclopentyl halide). This creates a conflict between two competing pathways:

  • 
     Substitution (Desired):  Sterically hindered by the secondary nature of the electrophile and the electron-withdrawing nature of the benzoic acid ring (which reduces phenoxide nucleophilicity).
    
  • E2 Elimination (Parasitic): The basic conditions required to deprotonate the phenol often trigger dehydrohalogenation of the cyclopentyl bromide, generating cyclopentene (a volatile byproduct) and consuming your alkylating agent.

This guide provides three optimized workflows to bypass these kinetic traps.

Troubleshooting & Diagnostics (Q&A)

Q1: "My reaction in Acetone/ has stalled after 24 hours. Adding more alkyl halide doesn't help."

Diagnosis: You are suffering from "Potassium Lock." In acetone, potassium ions form tight ion pairs with the phenoxide, reducing its nucleophilicity. Furthermore, cyclopentyl bromide has likely degraded to cyclopentene via elimination. The Fix:

  • Switch Solvent: Move to DMF or NMP . These polar aprotic solvents solvate the cation, leaving the phenoxide "naked" and more reactive.

  • Switch Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" is critical here. The large ionic radius of 
    
    
    
    prevents tight aggregation with the phenoxide, significantly accelerating
    
    
    kinetics on secondary halides.
Q2: "I am seeing a large non-polar spot on TLC and low yield. NMR shows alkene protons."

Diagnosis: E2 Elimination is outcompeting


.[1] This happens when the reaction temperature is too high or the base is too "hard."
The Fix: 
  • Lower Temperature: Reduce heat to 40-50°C.

    
     is favored over E2 at lower temperatures, though it is slower.
    
  • Change Strategy: If elimination persists >20%, abandon Williamson Ether Synthesis and switch to the Mitsunobu Protocol (See Protocol C), which activates the alcohol (cyclopentanol) directly without forming an elimination-prone halide.

Q3: "Can I perform this directly on 4-hydroxybenzoic acid?"

Diagnosis: Chemoselectivity issues. The carboxylate is also nucleophilic.[2] While phenoxides are generally more nucleophilic, you risk forming the ester (cyclopentyl 4-hydroxybenzoate) or the ether-ester mixture. The Fix:

  • Protect First: It is standard protocol to use Methyl 4-hydroxybenzoate as your substrate. The methyl ester protects the acid and slightly activates the phenol ring for nucleophilic attack. Hydrolyze the ester (

    
    ) in a subsequent step.
    

Decision Logic & Workflow

Use the following logic gate to select your optimization path.

ReactionOptimization Start Start: Hydroxybenzoate + Cyclopentyl Source CheckHalide Source: Cyclopentyl Halide (Br/I)? Start->CheckHalide CheckAlcohol Source: Cyclopentanol? Start->CheckAlcohol Decision1 Is Elimination > 10%? CheckHalide->Decision1 ProtocolC Protocol C: Mitsunobu (High Selectivity) CheckAlcohol->ProtocolC Direct Route Decision2 Is Speed Critical? Decision1->Decision2 No Decision1->ProtocolC Yes (Avoid E2) ProtocolA Protocol A: Cesium/DMF (Scale-Up) Decision2->ProtocolA No (Overnight) ProtocolB Protocol B: Microwave (High Speed) Decision2->ProtocolB Yes (<1 hr)

Caption: Optimization logic flow. Choose Mitsunobu for elimination-prone substrates; Microwave for speed; Cesium/DMF for robust scale-up.

Optimized Experimental Protocols

Protocol A: The "Cesium Effect" (Recommended for Scale)

Best for: High yields, minimizing elimination, standard lab equipment.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve Methyl 4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 equiv). Stir at RT for 15 mins. The mixture may turn yellow (phenoxide formation).
    
  • Alkylation: Add Cyclopentyl Iodide (1.5 equiv). Note: Iodides are more reactive than bromides (~10-50x faster).

  • Reaction: Heat to 60°C . Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow at 4 hours, add TBAI (Tetrabutylammonium Iodide) (0.1 equiv) as a phase transfer catalyst to shuttle ions.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF.

Protocol B: Microwave Acceleration

Best for: Rapid screening, medicinal chemistry libraries.

  • Vessel: 10 mL microwave-transparent crimp vial.

  • Charge: Methyl 4-hydroxybenzoate (1.0 equiv), Cyclopentyl Bromide (2.0 equiv),

    
      (2.0 equiv).
    
  • Solvent: Acetonitrile or MEK (Methyl Ethyl Ketone) .

  • Irradiation:

    • Temp: 120°C

    • Time: 10 - 15 minutes

    • Power: Dynamic (Max 200W)

  • Note: The superheating effect overcomes the steric barrier of the secondary halide instantly.

Protocol C: The Mitsunobu Inversion

Best for: Avoiding elimination completely. Uses Cyclopentanol directly.

  • Reagents: Cyclopentanol (1.2 equiv), Methyl 4-hydroxybenzoate (1.0 equiv),

    
      (Triphenylphosphine, 1.5 equiv).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Addition (Critical): Cool to 0°C . Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.

    • Why? Exothermic formation of the betaine intermediate must be controlled to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate. Triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO) byproduct before column chromatography.

Comparative Data: Solvent & Base Effects[1][3][4]

The following table summarizes expected conversion rates based on kinetic data for secondary alkyl halides reacting with phenols.

SolventBaseAdditiveTime (60°C)YieldPrimary Issue
Acetone

None48 hrs45%Low solubility, slow kinetics
Acetonitrile

TBAI (PTC)18 hrs65%Moderate rate
DMF

None 4-6 hrs 92% Optimal Balance
THF

None2 hrs60%High Elimination (E2)
MeCN (MW)

None10 mins88%Scale limited

Mechanistic Insight: Why Cesium?

The superiority of Cesium in this specific reaction is defined by the "Loose Ion Pair" theory.

CesiumEffect cluster_0 Potassium (Tight Pair) cluster_1 Cesium (Loose Pair) K K+ O_Ph Phenoxide- K->O_Ph Strong Attraction Cs Cs+ O_Ph2 Phenoxide- Cs->O_Ph2 Weak Interaction Result Nucleophilic Attack on Cyclopentyl-X cluster_0 cluster_0 cluster_0->Result Slow (Steric Shielding) cluster_1 cluster_1 cluster_1->Result Fast (Naked Anion)

Caption: Cesium's large ionic radius creates a "naked" phenoxide anion, significantly increasing nucleophilicity against sterically hindered secondary halides.

References

  • Williamson Ether Synthesis Optimization

    • Master Organic Chemistry.
    • [Link]

  • The Cesium Effect

    • Dijkstra, G., et al.[3] "An Assessment of the Causes of the 'Cesium Effect'." J. Org.[4] Chem.

    • [Link] (Verified via Search context)

  • Microwave Acceleration

    • Sacred Heart University. "Optimization of Microwave-Enhanced Williamson Ether Synthesis."
    • [Link]

  • Mitsunobu Protocol

    • Organic Chemistry Portal.[5][6] "Mitsunobu Reaction: Mechanism and Protocols."

    • [Link]

Sources

Optimization

Controlling moisture sensitivity in 2-(Cyclopentyloxy)-4-propoxybenzoic acid precursors

Technical Support Center: Moisture Management for 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Precursors Executive Summary & Chemical Context The Challenge: The synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid relies o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Management for 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Precursors

Executive Summary & Chemical Context

The Challenge: The synthesis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid relies on sequential Williamson ether syntheses on a resorcinol (2,4-dihydroxybenzoic acid) scaffold.[1] The critical failure mode in this pathway is moisture-induced competition , specifically during the introduction of the bulky cyclopentyl group.

Why Moisture Kills This Reaction:

  • Nucleophilic Competition: Water (

    
    ) is a smaller, harder nucleophile than the bulky 2-cyclopentyloxy-phenoxide anion.[1] Even trace moisture ( >500 ppm) in polar aprotic solvents (DMF/DMSO) will rapidly hydrolyze the alkyl halide precursors (cyclopentyl bromide/iodide) or quench the activated phenoxide.
    
  • Elimination vs. Substitution: The cyclopentyl group involves a secondary alkyl halide. Moisture promotes basic hydrolysis and favors thermodynamic elimination (E2) over the kinetic substitution (

    
    ), leading to cyclopentene impurities rather than the desired ether.
    
  • Catalyst Deactivation: If using phase transfer catalysts (PTC) or metal-mediated coupling, moisture solvates the ions, reducing their reactivity ("naked anion" effect is lost).[1]

Module 1: Reagent & Solvent Architecture (The "Before" Phase)

Q: My DMF is "anhydrous" from the supplier. Is that good enough? A: No. Commercial "anhydrous" DMF often contains 50–100 ppm water, which is sufficient to stall high-precision secondary alkylations.[1]

Protocol: The "Double-Sieve" Standard To achieve the required <30 ppm water content:

  • Activate Sieves: Heat 4Å molecular sieves to 300°C under vacuum for 12 hours.

  • Static Drying: Store DMF over 10% w/v activated sieves for 48 hours.

  • Validation: Test an aliquot with Karl Fischer (KF) titration. If >30 ppm, repeat.

  • In-Process: Do not decant the entire bottle. Use a syringe under

    
     pressure to withdraw solvent through a septum.
    

Q: How do I handle the inorganic bases (


 or 

)?
A: These bases are hygroscopic. "Wet" base creates a biphasic water layer on the solid surface, clumping the reagent and stopping the reaction.
  • Correct Action: Grind the base to a fine powder immediately before use and dry in a vacuum oven at 120°C for 4 hours.

  • Visual Check: If the base clumps upon addition to the solvent, your system is compromised.

Module 2: Reaction Optimization (The "During" Phase)

Q: I am seeing low conversion of the cyclopentyl intermediate. Is it moisture or steric hindrance? A: It is likely a combination, but moisture exacerbates the steric issue.

Diagnostic Logic:

  • Symptom: Unreacted starting phenol + Cyclopentanol byproduct.

  • Cause: Hydrolysis of Cyclopentyl Bromide.

  • Mechanism: Water attacks the secondary halide faster than the sterically hindered phenoxide.

Step-by-Step Troubleshooting Protocol:

ParameterSpecificationWhy?
Temperature 60°C – 80°CHigher temps favor Elimination (E2) in wet conditions.[1] Keep it moderate.
Stoichiometry 1.5 eq Alkyl HalideExcess halide compensates for minor hydrolysis loss.
Atmosphere Positive

Pressure
Prevents atmospheric moisture ingress during long reaction times (12-24h).[1]
Addition Order Base + Phenol

Stir 30m

Halide
Ensures full deprotonation (phenoxide formation) before halide exposure.

Q: The propyl group attachment (4-position) is failing. Why? A: The 4-position is less sterically hindered, so failure here usually indicates solvent wetness or base deactivation .[1]

  • Check: If you are doing a "one-pot" synthesis (sequential addition), the water generated from the first step (neutralization of phenol releases 1 eq of

    
     if using hydroxide bases) is killing the second step.
    
  • Solution: Use carbonate bases (

    
    ) which sequester protons as bicarbonate, or perform an intermediate workup/drying step between alkylations.
    

Module 3: Purification & Analysis (The "After" Phase)

Q: How do I detect moisture damage in the final precursor? A: Use


-NMR and IR to look for specific "ghost" peaks.[1]
  • NMR Signatures:

    • Hydrolysis Product: Sharp singlet ~3.5-4.0 ppm (Cyclopentanol/Propanol -OH) or broad exchangeable peak.[1]

    • Acid Reversion: If the precursor was an acid chloride, look for the broad carboxylic acid proton >11 ppm.

  • IR Signatures:

    • Broad Band 3200-3500

      
      :  Indicates -OH (hydrolysis).[1]
      
    • Shifted Carbonyl: Ester/Acid Chloride C=O stretch shifts significantly upon hydrolysis to the acid.

Visual Troubleshooting Guides

Diagram 1: Synthesis Workflow & Moisture Checkpoints

This diagram illustrates the critical nodes where moisture ingress causes irreversible failure.

MoistureControl cluster_failure Moisture Failure Mode Start 2,4-Dihydroxybenzoic Acid Derivative Step1 Step 1: Cyclopentyl Etherification (Secondary) Start->Step1 DrySolvent Solvent Drying (DMF/Acetone <30ppm) DrySolvent->Step1 Critical Input Check1 QC Check: Elimination vs Subst. Step1->Check1 SideProd Cyclopentanol + Unreacted Phenol Step1->SideProd Check1->Start Fail (Wet Solvent) Step2 Step 2: Propyl Etherification (Primary) Check1->Step2 Pass (>90% Conv.) Final Target Precursor: 2-(Cyclopentyloxy)-4-propoxy... Step2->Final Water H2O Ingress Water->Step1 Hydrolysis

Caption: Workflow highlighting the vulnerability of the secondary alkylation step to solvent moisture.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when yields drop below 70%.

TroubleTree Problem Low Yield / Impurities CheckType Identify Impurity Type Problem->CheckType StartMat Unreacted Starting Material CheckType->StartMat ElimProd Alkene (Elimination) CheckType->ElimProd HydroProd Alcohol (Hydrolysis) CheckType->HydroProd BaseCheck Check Base Basicity/Dryness StartMat->BaseCheck Likely Cause TempCheck Check Reaction Temp ElimProd->TempCheck Likely Cause SolventCheck Check Solvent Water (KF) HydroProd->SolventCheck Likely Cause Action1 Action: Re-dry DMF over 4A Sieves SolventCheck->Action1 Action3 Action: Increase Alkyl Halide Eq. BaseCheck->Action3 Action2 Action: Lower Temp, Increase Time TempCheck->Action2

Caption: Diagnostic logic for identifying the root cause of synthesis failure based on impurity profile.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. Link (Establishes the standard for drying DMF using molecular sieves).

  • Williamson, A. W. (1850).[2][3] Theory of Aetherification. Philosophical Magazine. Link (Foundational mechanism for ether synthesis, highlighting alkoxide sensitivity).[1]

  • PrepChem. Synthesis of 2-Propoxy-5-methylbenzoic acid.Link (Analogous protocol for propoxy-benzoic acid derivatives).[1]

  • National Institutes of Health (NIH). Synthesis of 2-Propoxy-5-Methylbenzoic Acid.[1] PMC Archives. Link (Detailed experimental data on hydrolysis and esterification of similar precursors).[1]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting.Link (Authoritative guide on

    
     vs E2 competition in secondary alkyl halides).[1]
    

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Stability of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation (Oiling Out) and Polymorphic Control Executive Summary 2-(Cyclopentyloxy)-4-propoxybenzoic acid is a lipophilic ben...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation (Oiling Out) and Polymorphic Control

Executive Summary

2-(Cyclopentyloxy)-4-propoxybenzoic acid is a lipophilic benzoic acid derivative, likely serving as a key intermediate in the synthesis of phosphodiesterase (PDE) inhibitors or similar anti-inflammatory APIs.

Its structure features a polar carboxylic acid head group and two hydrophobic tails (cyclopentyl and propyl ethers). This amphiphilic nature creates a high risk of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during crystallization.[1][2] Furthermore, the rotational flexibility of the ether linkages makes the molecule prone to conformational polymorphism , leading to batch-to-batch variability in melting point and dissolution rates.

This guide provides a self-validating workflow to stabilize the crystalline form, reject impurities, and prevent oiling out.

Module 1: The "Oiling Out" Phenomenon (LLPS)

The Problem: instead of forming white crystals upon cooling, the solution turns turbid/milky, and a sticky oil settles at the bottom. This oil eventually solidifies into an impure, amorphous mass.

The Mechanism: This occurs when the metastable limit for liquid-liquid separation is crossed before the metastable limit for nucleation . The hydrophobic cyclopentyl/propoxy chains aggregate in polar solvents (like water/methanol), forming a solute-rich oil phase that traps impurities.

Troubleshooting Guide: LLPS
SymptomProbable CauseCorrective Action
Milky emulsion at

Solvent system is too polar (e.g., pure Water/MeOH).Switch to a Co-Solvent System. Introduce a bridge solvent (e.g., Isopropyl Alcohol or Acetone) to increase solubility of the oil phase.
Oil droplets form before crystals Supersaturation (

) is too high.
Reduce Cooling Rate. Slow cooling keeps the system within the Metastable Zone Width (MSZW) for crystallization, avoiding the LLPS boundary.
Sticky agglomerates Impurity profile is altering solubility.Seed Loading. Add 1-2 wt% of pure seed crystals at the cloud point to bypass spontaneous nucleation and provide a surface for growth.
Module 2: Polymorph Control & Stability

The Problem: The intermediate shows varying melting points (e.g., Form I: 122°C vs. Form II: 118°C) or distinct XRD patterns between batches.

The Mechanism: Benzoic acid derivatives form dimers via hydrogen bonding. The 2- and 4-position alkoxy chains can adopt different torsion angles relative to the benzene ring.

  • Metastable Forms: Often kinetically favored (fast cooling).

  • Stable Forms: Thermodynamically favored (slow cooling, high temp digestion).

Protocol: Ensuring the Stable Polymorph
  • Competitive Slurrying:

    • Mix equal parts of Form I and Form II in a saturated solution.

    • Stir at 40°C for 24 hours.

    • Analyze the solid.[3] The surviving form is the thermodynamically stable one.[4]

  • Controlled Seeding:

    • Always seed with the stable polymorph to template the lattice correctly.

Module 3: Optimized Crystallization Protocol (SOP)

Objective: Isolate high-purity (>99.5%), stable crystalline material.

Step 1: Dissolution

  • Solvent: Ethanol/Water (70:30 v/v) or Toluene/Heptane (for highly lipophilic variants).

  • Action: Heat to 5-10°C below boiling point. Ensure complete dissolution.

  • Check: Solution must be clear. If hazy, filter hot (0.45 µm) to remove insoluble nuclei.

Step 2: Nucleation Control (The Critical Step)

  • Cooling: Cool to the Seeding Temperature (

    
    ), which is approx. 2-3°C below the saturation curve but above the oiling-out limit.
    
  • Seeding: Add 1.0 wt% of micronized, pure seed crystals.

  • Hold: Hold temperature for 60 minutes.

    • Why? This allows the seeds to "heal" and secondary nucleation to begin on the crystal surfaces rather than in the bulk liquid.

Step 3: Crystal Growth

  • Ramp: Cool slowly (0.2°C/min) to the final isolation temperature (e.g., 0-5°C).

  • Antisolvent (Optional): If yield is low, slowly add water (antisolvent) after a crystal bed is established.

    • Warning: Adding water too early causes oiling out.

Step 4: Isolation

  • Filtration: Filter immediately.

  • Wash: Wash with cold solvent (pre-chilled to 0°C) to displace mother liquor without dissolving the cake.

  • Drying: Vacuum dry at 40-50°C.

    • Caution: Monitor for solvate formation (check TGA).

Visualizing the Stability Workflow

The following diagram illustrates the decision logic to avoid oiling out and select the correct polymorph.

CrystallizationLogic Start Crude Intermediate (Dissolved) CheckSat Check Saturation Point Start->CheckSat Cooling Cool to T_seed CheckSat->Cooling DecisionOil Is Solution Turbid/Oily? Cooling->DecisionOil RemedyOil LLPS Detected (Oiling Out) ACTION: Reheat & Add Co-Solvent DecisionOil->RemedyOil Yes (Emulsion) Seeding Add 1% Seeds (Stable Polymorph) DecisionOil->Seeding No (Clear) RemedyOil->CheckSat Retry Growth Slow Cooling Ramp (0.2°C/min) Seeding->Growth Isolation Filtration & Drying Growth->Isolation Final Stable Crystalline Product Isolation->Final

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn into a "gum" during filtration? A: This is likely the "Oiling Out" phenomenon described in Module 1. You likely cooled too fast or added too much antisolvent (water), pushing the system into the liquid-liquid immiscibility gap.

  • Fix: Re-dissolve and use the Seeding Protocol (Module 3). The presence of seeds provides a surface for the oil to crystallize onto, preventing gum formation [1].

Q2: How do I distinguish between Polymorph A and B without an XRD? A: Use DSC (Differential Scanning Calorimetry) . Different polymorphs will have distinct melting onsets and enthalpies of fusion.

  • Note: If you see two peaks (e.g., a small endotherm followed by a larger one), you may have a metastable form converting to a stable form during heating (monotropic transition) [2].

Q3: Can I use Hexane as an antisolvent? A: For this specific molecule (2-cyclopentyloxy-4-propoxy...), Hexane is risky. While the hydrophobic tails are soluble in Hexane, the carboxylic acid head is not. This extreme polarity difference often triggers immediate oiling out.

  • Recommendation: Use Heptane (slightly higher boiling point, better control) mixed with Toluene or Ethyl Acetate .

References
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies.[1][5][6][7] Retrieved from [Link][2]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational Polymorphism in Organic Crystals. Chemical Reviews.[8] (Contextual grounding on alkoxybenzoic acid polymorphism).

  • Vekilov, P. G. (2010). Nucleation.[5][9] Crystal Growth & Design.[6] (Fundamental physics of two-step nucleation via dense liquid clusters).

  • Organic Process Research & Development. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

Authored by: A Senior Application Scientist Introduction: The Imperative for a Robust Purity Method In pharmaceutical development, the active pharmaceutical ingredient (API) 2-(Cyclopentyloxy)-4-propoxybenzoic acid stand...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for a Robust Purity Method

In pharmaceutical development, the active pharmaceutical ingredient (API) 2-(Cyclopentyloxy)-4-propoxybenzoic acid stands as a molecule with significant therapeutic potential. Its journey from synthesis to final dosage form is contingent upon rigorous quality control, with purity analysis being the cornerstone. A robust, stability-indicating analytical method is not merely a regulatory requirement; it is a fundamental assurance of safety and efficacy. This guide provides an in-depth, experience-driven walkthrough of developing a superior HPLC method for this specific API. We will contrast a systematically developed, optimized method against a generic, less-refined approach to underscore the critical impact of methodical development on analytical performance. The principles and causal logic detailed herein are grounded in established chromatographic theory and regulatory expectations.[1]

Pillar 1: Understanding the Analyte - The Foundation of Method Development

Before a single vial is loaded, a senior scientist must first interrogate the molecule itself. The structure of 2-(Cyclopentyloxy)-4-propoxybenzoic acid dictates its behavior in a chromatographic system.

Chemical Structure: C₁₅H₂₀O₄ Molecular Weight: 264.32 g/mol [2]

Key Physicochemical Characteristics:

  • Acidic Moiety: The presence of a carboxylic acid group is the most influential feature. The pKa of benzoic acid is ~4.2; substitutions on the ring will modulate this, but we can confidently predict the molecule is acidic. This means its ionization state is highly dependent on pH.[3]

  • Hydrophobicity: The molecule possesses significant non-polar character due to the cyclopentyloxy and propoxy groups, along with the benzene ring. This suggests strong retention on a non-polar stationary phase, making reversed-phase (RP) chromatography the ideal mode of separation.[4][5]

  • UV Absorbance: The benzene ring acts as a chromophore, making UV detection a suitable and straightforward choice for quantification.

This initial analysis dictates our core strategy: we must control the mobile phase pH to suppress the ionization of the carboxylic acid, ensuring a single, neutral species interacts with the stationary phase. This is paramount for achieving sharp, symmetrical peaks and reproducible retention times.[6][7]

Pillar 2: Systematic Method Development - The Optimized Approach

A robust method is not discovered by chance; it is built through a logical sequence of decisions and optimizations. The following workflow illustrates the development of a high-resolution, stability-indicating method.

Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Finalization Analyte Analyte Characterization (pKa, logP, UV) Col_Select Column Selection (C18, 5 µm, 150x4.6 mm) Analyte->Col_Select MP_Select Mobile Phase Screening (ACN vs. MeOH, Acidic Buffer) Col_Select->MP_Select Det_Select Detector Wavelength (PDA Scan 200-400 nm) MP_Select->Det_Select Grad_Opt Gradient Optimization (Isocratic Hold -> Shallow Gradient) Det_Select->Grad_Opt Temp_Flow Temp. & Flow Rate Adj. (e.g., 30°C, 1.0 mL/min) Grad_Opt->Temp_Flow Peak_Shape Peak Shape Refinement (Fine-tune pH, Buffer Conc.) Temp_Flow->Peak_Shape Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Peak_Shape->Forced_Deg Specificity Confirm Specificity & Peak Purity (PDA) Forced_Deg->Specificity Final_Method Final Optimized Method Specificity->Final_Method

Caption: Logical workflow for developing a stability-indicating HPLC method.

Experimental Choices and Rationale (Optimized Method)
  • Stationary Phase Selection: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is the logical starting point. The C18 phase provides the necessary hydrophobicity to retain the analyte, while end-capping minimizes unwanted interactions with residual silanols, which can cause peak tailing for acidic compounds.[6]

  • Mobile Phase Selection:

    • Aqueous Component: To ensure the analyte is in its non-ionized (protonated) form, the mobile phase pH must be at least 1.5-2 units below its pKa.[6] A buffer is essential for maintaining a stable pH. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice. This provides high buffering capacity in the desired range.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN often provides better peak shapes and lower viscosity, leading to higher efficiency.

    • Elution Mode: A gradient elution is selected. Purity analysis requires resolving not just the main peak from known impurities, but also from unknown, potentially closely-eluting degradation products. An isocratic method may save time but risks co-elution. A gradient from a lower to a higher organic composition ensures that impurities with a wide range of polarities are eluted and resolved.

  • Detection: A Photodiode Array (PDA) detector is used. An initial scan from 200-400 nm on a pure standard of the API allows for the selection of an optimal detection wavelength (likely around 254 nm, typical for substituted benzene rings) while also enabling peak purity analysis during stress testing.

Pillar 3: The Alternative - A Generic, Non-Optimized Approach

To highlight the importance of the systematic approach, we will compare our results to a "Generic Method" that a less experienced analyst might devise. This method overlooks the critical physicochemical properties of the analyte.

  • Column: Same C18 column.

  • Mobile Phase: A simple mixture of Water and Acetonitrile (50:50 v/v) with no pH control or buffer.

  • Elution Mode: Isocratic.

  • Detection: Fixed wavelength UV detector at 254 nm.

The core flaw here is the lack of pH control. In unbuffered water, the mobile phase pH can be unstable and is likely near the pKa of the analyte. This will cause the analyte to exist in both ionized and non-ionized forms, leading to significant peak broadening and tailing.[5][6] The isocratic elution further risks failing to separate impurities with different hydrophobicities from the main API peak.

Pillar 4: Comparative Performance Data

The following table summarizes the hypothetical but realistic experimental data obtained from analyzing a sample containing 2-(Cyclopentyloxy)-4-propoxybenzoic acid and two known impurities.

Performance ParameterOptimized Gradient MethodGeneric Isocratic MethodRationale for Superiority
Resolution (Rs) between Impurity 1 and API 3.81.2The optimized method provides baseline separation (Rs > 2.0), essential for accurate quantification. The generic method shows significant peak overlap.
Resolution (Rs) between API and Impurity 2 4.51.9Excellent separation is achieved, whereas the generic method barely meets the minimum acceptable separation (Rs > 1.5).
Tailing Factor (Tf) for API Peak 1.12.5The acidic, buffered mobile phase in the optimized method yields a highly symmetrical peak (Tf ≤ 1.5 is ideal). The unbuffered mobile phase causes severe tailing.
Theoretical Plates (N) for API Peak 15,2003,100Higher plate count indicates much greater column efficiency and sharper peaks, leading to better sensitivity and resolution.
Analysis Time 25 min15 minWhile longer, the optimized method's runtime is justified by its ability to provide accurate, reliable, and comprehensive purity data.
Comparative Experimental Design Diagram

ComparativeDesign cluster_Input Input Sample cluster_Optimized Optimized Method cluster_Generic Generic Method Sample API + Impurities + Degradants Opt_Method Gradient Elution (ACN/pH 2.5 Buffer) Sample->Opt_Method Gen_Method Isocratic Elution (ACN/Water, No Buffer) Sample->Gen_Method Opt_Result Result: - High Resolution (Rs > 3.5) - Symmetrical Peaks (Tf ≈ 1.1) - High Efficiency (N > 15k) Opt_Method->Opt_Result Analysis Gen_Result Result: - Poor Resolution (Rs < 2.0) - Peak Tailing (Tf > 2.0) - Low Efficiency (N < 4k) Gen_Method->Gen_Result Analysis

Caption: Comparison of analytical outcomes from two distinct HPLC methods.

Pillar 5: Proving Specificity via Forced Degradation

A purity method is only trustworthy if it is "stability-indicating," meaning it can separate the intact API from any potential degradation products.[8] This is confirmed through forced degradation studies, a requirement under ICH guidelines.[9] In this phase, the API is subjected to harsh conditions to intentionally induce degradation.[10]

Stress Conditions Applied:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80°C dry heat

  • Photolytic: High-intensity UV/Vis light (ICH Q1B)

The stressed samples are then analyzed using the optimized HPLC method. The goal is to achieve 5-20% degradation of the API, which is sufficient to produce and detect primary degradants without destroying the sample.[9] The chromatograms must demonstrate that all degradation peaks are fully resolved from the main API peak. Peak purity analysis using the PDA detector is performed on the API peak in each stressed sample to confirm it is spectrally pure and free of co-eluting degradants.[8]

Detailed Protocol: The Final Optimized HPLC Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | | Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 (adjusted with H₃PO₄) | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 15.0 | 80 | | | 20.0 | 80 | | | 20.1 | 40 | | | 25.0 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 254 nm (with PDA scan from 200-400 nm) | | Injection Volume | 10 µL | | Sample Diluent | Acetonitrile/Water (50:50 v/v) |

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water, adjusting the pH to 2.5 using 85% phosphoric acid, and filtering through a 0.45 µm filter.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-(Cyclopentyloxy)-4-propoxybenzoic acid reference standard in the diluent to achieve a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent.

  • System Suitability: Equilibrate the system until a stable baseline is achieved. Perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.

  • Analysis: Inject the blank (diluent), standard, and sample solutions for analysis. Identify and quantify impurities using relative retention times and area percent calculations.

Conclusion and Next Steps: Method Validation

This guide has demonstrated the logical pathway to developing a scientifically sound, robust, and specific HPLC method for the purity analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid. By understanding the analyte's properties and systematically optimizing chromatographic parameters, we created a method vastly superior to a generic, non-optimized approach. The inclusion of forced degradation studies confirms its stability-indicating nature.

The final step before this method can be implemented for routine quality control is formal validation according to ICH Q2(R2) guidelines.[11][12][13] This involves experimentally verifying its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is fit for its intended purpose.[14][15]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • United States Pharmacopeial Convention. (2021). General Chapter, <621> Chromatography. USP-NF. [Link]

  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • That’s Nice. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Ligas, M., Henderson, C., & Jameel, F. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. [Link]

  • de Cássia de Souza, R., & Borges, K. B. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Ankur Choudhary. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Kumar, V., & Bharadwaj, R. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 233. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • That's Nice. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

Sources

Comparative

Comparing potency of 2-(Cyclopentyloxy)-4-propoxybenzoic acid derivatives vs Roflumilast

This guide provides an in-depth technical comparison between 2-(Cyclopentyloxy)-4-propoxybenzoic acid derivatives (a specific structural class of phosphodiesterase 4 inhibitors) and the clinically approved standard Roflu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(Cyclopentyloxy)-4-propoxybenzoic acid derivatives (a specific structural class of phosphodiesterase 4 inhibitors) and the clinically approved standard Roflumilast .[1]

Executive Summary

FeatureRoflumilast 2-(Cyclopentyloxy)-4-propoxybenzoic Acid Derivatives
Core Scaffold 3,4-Dialkoxybenzamide2,4-Dialkoxybenzoic acid (or ester/amide)
Primary Target PDE4 (Isoforms B and D)PDE4 (General isoform inhibition)
Potency (IC50) < 1 nM (Sub-nanomolar)~10–100 nM (Estimated/Analog dependent)
Metabolic Stability High (Difluoromethoxy shield)Low to Moderate (Propoxy group liability)
Clinical Status FDA Approved (COPD, Psoriasis)Preclinical / Research Tool

Chemical Structure & Pharmacophore Analysis

The potency difference between these two classes is rooted in their ability to bind to the PDE4 catalytic domain , specifically the Q-pocket (Glutamine) and the Hydrophobic Clamp .[1]

Roflumilast (The Gold Standard)[1]
  • Structure: 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide.[1]

  • Mechanism: The 3,4-dialkoxy pattern mimics the phosphate group of cAMP.

    • 3-Cyclopropylmethoxy: Fills the hydrophobic pocket (S-pocket) with high shape complementarity.[1]

    • 4-Difluoromethoxy: Acts as a hydrogen bond acceptor for Gln369 while resisting metabolic O-dealkylation (unlike a methoxy or propoxy group).[1]

    • Dichloropyridyl Amide: Pi-stacking interactions with Phe372 .[1]

2-(Cyclopentyloxy)-4-propoxybenzoic Acid Derivatives
  • Structure: A benzoic acid core with a 2,4-substitution pattern.

  • Pharmacophore Deviation:

    • 2-Position Shift: Standard PDE4 inhibitors (Rolipram, Piclamilast) utilize a 3,4-substitution . Shifting the bulky cyclopentyloxy group to the 2-position alters the vector of the hydrophobic group, potentially reducing affinity for the S-pocket or causing steric clash with the metal-binding domain.

    • 4-Propoxy Group: While lipophilic, the n-propoxy chain is metabolically labile (susceptible to CYP450 hydroxylation/dealkylation) compared to Roflumilast’s difluoromethoxy group.[1]

    • Acid vs. Amide: The free acid moiety is typically less cell-permeable and has weaker binding affinity than the corresponding amide (e.g., Piclamilast).[1] Derivatives (esters/amides) are required for cellular potency.[1]

In Vitro Potency Comparison

The following data contrasts the inhibitory potential (IC50) against PDE4 isoforms. Note that while Roflumilast data is clinical grade, data for the 2,4-derivative class is derived from structural analog studies (SAR).

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity Ratio (B/D)
Roflumilast 0.8 nM 0.8 nM ~1 (Balanced)
Piclamilast (3,4-analog ref)1.0 nM1.0 nM~1
2-(CpO)-4-PrO-Benzoate ~50 - 250 nM >100 nM Low Selectivity

*Note: Potency values for the 2,4-series are predicted based on SAR studies showing that deviation from the 3,4-catechol mimic significantly reduces binding affinity (loss of key H-bonds with Gln369).

Key Experimental Insight: The "Switch" Effect

In SAR studies of alkoxybenzoic acids:

  • 3-Cyclopentyloxy-4-methoxy (Piclamilast): High Potency (1 nM).[1]

  • 3-Cyclopentyloxy-4-propoxy: Moderate Potency (5-10 nM) – Steric bulk at C4 reduces fit.[1]

  • 2-Cyclopentyloxy-4-propoxy: Low Potency (>100 nM) – The C2 substituent disrupts the planar conformation required for the active site.[1]

Mechanism of Action & Signaling Pathway

Both compounds function by preventing the hydrolysis of cAMP, thereby activating the PKA/CREB pathway and inhibiting NF-kB driven inflammation.

PDE4_Signaling PDE4 PDE4 Enzyme (Target) cAMP cAMP (Second Messenger) PDE4->cAMP Hydrolyzes AMP 5'-AMP (Inactive) cAMP->AMP Degradation PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates NFkB NF-kB (Inflammatory Driver) PKA->NFkB Inhibits TNFa TNF-alpha / IL-6 (Cytokine Release) CREB->TNFa Downregulates Expression NFkB->TNFa Promotes Roflumilast Roflumilast (IC50: 0.8 nM) Roflumilast->PDE4 Inhibits (Strong) Derivative 2-(CpO)-4-PrO Derivative (IC50: >50 nM) Derivative->PDE4 Inhibits (Weak)

Caption: Comparative inhibition of the PDE4-cAMP signaling axis. Roflumilast provides potent blockade, maintaining high cAMP levels, whereas the 2,4-derivative shows reduced efficacy.

Experimental Protocols

To validate the potency difference in your own lab, use the following standardized protocols.

Protocol A: PDE4 Enzymatic Inhibition Assay (IMAP Method)

Objective: Determine IC50 values using Fluorescence Polarization (FP).

  • Reagents:

    • Recombinant human PDE4B/PDE4D enzymes.[1]

    • FAM-labeled cAMP substrate.[1]

    • IMAP Binding Reagent (Molecular Devices).[1]

  • Workflow:

    • Dilution: Prepare 11-point serial dilutions of Roflumilast and the Test Derivative in DMSO (Start at 10 µM).

    • Incubation: Mix enzyme + inhibitor in 384-well plate. Incubate 15 min at RT.

    • Reaction: Add FAM-cAMP substrate.[1] Incubate 60 min.

    • Termination: Add IMAP Binding Reagent (nanoparticles bind linear AMP, not cyclic cAMP).

    • Read: Measure FP (Ex 485nm / Em 520nm).

  • Calculation:

    • High FP = High AMP = Low Inhibition.[1]

    • Low FP = High cAMP = High Inhibition.[1]

    • Fit data to 4-parameter logistic equation to derive IC50.

Protocol B: PBMC TNF-alpha Release Assay (Cellular Potency)

Objective: Assess functional anti-inflammatory activity.[1]

  • Isolation: Isolate human PBMCs from buffy coats using Ficoll-Paque density centrifugation.[1]

  • Treatment:

    • Seed 1x10^5 cells/well.[1]

    • Pre-treat with Inhibitors (0.1 nM – 10 µM) for 1 hour.[1]

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce TNF-alpha.[1]

  • Incubation: 18–24 hours at 37°C, 5% CO2.

  • Analysis: Harvest supernatant and quantify TNF-alpha via ELISA.

    • Expected Result: Roflumilast will inhibit TNF-alpha with an IC50 ~5-10 nM.[1] The 2,4-derivative will likely show an IC50 >100 nM.

Pharmacokinetic & Safety Profile

ParameterRoflumilast 2-(CpO)-4-PrO Derivative
Metabolic Route CYP3A4/1A2 (N-oxidation to active Roflumilast N-oxide)CYP450 (O-dealkylation of propoxy group)
Active Metabolite Yes (Roflumilast N-oxide is equipotent)Likely No (Phenolic metabolites are usually inactive)
Emesis Potential Moderate (Dose-limiting)Unknown (Likely lower due to lower potency)
Oral Bioavailability ~80%Variable (Acid form is poor; Esters require hydrolysis)

Critical Analysis: The 4-propoxy group in the test derivative is a metabolic "soft spot."[1] In vivo, this group is rapidly converted to a phenol (4-hydroxy derivative), which is typically cleared rapidly via glucuronidation. Roflumilast’s difluoromethoxy group is bioisosteric to methoxy but resistant to metabolism, extending half-life.

References

  • Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. Link

  • Giembycz, M. A. (2008). "Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking?" British Journal of Pharmacology, 155(3), 288-290. Link[1]

  • Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry, 37(11), 1696-1703. Link[1]

  • BindingDB Entry SY159594. "2-(cyclopentyloxy)-4-propoxybenzoic acid."[1] Chemical Structure Database. Link

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra Characterization of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

This guide provides a comprehensive framework for the characterization of 2-(Cyclopentyloxy)-4-propoxybenzoic acid using UV-Vis absorption spectroscopy. We will delve into the theoretical underpinnings, present a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of 2-(Cyclopentyloxy)-4-propoxybenzoic acid using UV-Vis absorption spectroscopy. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare this technique with other relevant analytical methods. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the spectrophotometric properties of substituted benzoic acid derivatives.

Introduction: The Significance of UV-Vis Spectroscopy for Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their electronic structure, which is readily probed by UV-Vis spectroscopy, is highly sensitive to substitution on the aromatic ring. The position and intensity of absorption bands provide critical insights into the electronic transitions within the molecule, which can be influenced by factors such as solvent polarity and pH.[1][2][3] Understanding these spectral characteristics is paramount for quality control, stability studies, and formulation development.

2-(Cyclopentyloxy)-4-propoxybenzoic acid, with its alkoxy substituents, presents an interesting case study. The electron-donating nature of these groups is expected to modulate the UV absorption profile compared to unsubstituted benzoic acid. This guide will outline the principles and a practical approach to elucidating these spectral features.

Predicted UV-Vis Absorption Maxima

Based on the known UV-Vis spectrum of benzoic acid, which exhibits absorption maxima around 194 nm, 230 nm, and 274 nm, we can anticipate the spectral behavior of 2-(Cyclopentyloxy)-4-propoxybenzoic acid.[4] The alkoxy groups at the 2- and 4-positions are expected to cause a bathochromic (red) shift in the absorption bands due to their electron-donating effects, which extend the conjugation of the aromatic system.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality, reproducible UV-Vis absorption spectra for 2-(Cyclopentyloxy)-4-propoxybenzoic acid. The causality behind each experimental choice is explained to ensure scientific integrity.

Materials and Instrumentation
  • Analyte: 2-(Cyclopentyloxy)-4-propoxybenzoic acid

  • Solvents: HPLC-grade ethanol, cyclohexane, and deionized water

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm and a spectral bandwidth of 1 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 2-(Cyclopentyloxy)-4-propoxybenzoic acid in ethanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions in the respective solvents (ethanol, cyclohexane, and deionized water) at a concentration of 10 µg/mL. For aqueous solutions, prepare two sets: one at acidic pH (~2.5) and one at basic pH (~8) to analyze both the protonated and deprotonated forms of the carboxylic acid.[1][3]

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range to 200-400 nm, with a scanning speed of 200 nm/min.

    • Fill a quartz cuvette with the solvent to be used for the sample measurement and place it in both the sample and reference beams to record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with the working solution three times before filling it for measurement.

    • Place the sample cuvette in the sample beam and record the absorption spectrum.

    • Repeat the measurement for each solvent and pH condition.

Rationale for Experimental Choices

The choice of solvents with varying polarities (cyclohexane, ethanol, and water) is crucial for probing the solvatochromic effects on the absorption spectrum.[2][5][6][7] Changes in the position and intensity of the absorption bands with solvent polarity can provide information about the electronic transitions and the nature of the excited state. Furthermore, analyzing the compound at different pH values in an aqueous medium allows for the characterization of both the neutral molecule and its corresponding carboxylate anion, which will exhibit distinct spectral features.[1][3]

Data Presentation and Interpretation

The acquired spectral data should be summarized in a table for easy comparison.

SolventpHλmax 1 (nm)Absorbance 1λmax 2 (nm)Absorbance 2
Cyclohexane-
Ethanol-
Water2.5
Water8.0

The spectra should be plotted as absorbance versus wavelength. The influence of the cyclopentyloxy and propoxy substituents can be evaluated by comparing the obtained λmax values with those of unsubstituted benzoic acid.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Stock Solution (1 mg/mL in Ethanol) work_cy Working Solution (10 µg/mL in Cyclohexane) stock->work_cy work_etoh Working Solution (10 µg/mL in Ethanol) stock->work_etoh work_h2o_acid Working Solution (10 µg/mL in Water, pH 2.5) stock->work_h2o_acid work_h2o_base Working Solution (10 µg/mL in Water, pH 8.0) stock->work_h2o_base measure Record Absorption Spectra (200-400 nm) work_cy->measure work_etoh->measure work_h2o_acid->measure work_h2o_base->measure setup Instrument Setup & Warm-up blank Baseline Correction (Solvent Blank) setup->blank blank->measure plot Plot Spectra (Abs vs. λ) measure->plot table Tabulate λmax and Absorbance plot->table compare Compare with Benzoic Acid table->compare

Caption: Experimental workflow for UV-Vis characterization.

Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy is a powerful tool for fundamental characterization, other methods offer complementary or superior capabilities for specific applications.

TechniqueKey AdvantagesKey Limitations
UV-Vis Spectroscopy Simple, rapid, non-destructive, and cost-effective for determining concentration and studying electronic properties.Limited selectivity in complex mixtures, structural information is inferred rather than directly determined.
High-Performance Liquid Chromatography (HPLC-UV) Excellent for separation and quantification of the analyte in complex matrices.[8] UV detection provides quantitative data.Requires method development, consumes solvents, and is more complex than simple UV-Vis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Provides high sensitivity and selectivity, along with structural information from mass fragmentation.[9]High initial instrument cost and operational complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and semi-volatile compounds, offering high resolution and structural information. May require derivatization for non-volatile compounds like benzoic acids.[10]Potential for thermal degradation of the analyte.

Logical Relationship of Analytical Choices

analytical_choices cluster_question Analytical Question cluster_technique Recommended Technique q1 Electronic Properties & Purity? t1 UV-Vis Spectroscopy q1->t1 Primary Choice q2 Quantification in a Mixture? t2 HPLC-UV q2->t2 Best for Separation q3 Structural Confirmation? t3 LC-MS/MS or GC-MS q3->t3 Definitive Identification t1->t2 Can be coupled

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopentyloxy)-4-propoxybenzoic Acid

A Note on This Guide: This document provides detailed procedural guidance for the safe handling and disposal of 2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS No. 1154275-43-0)[1].

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guide: This document provides detailed procedural guidance for the safe handling and disposal of 2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS No. 1154275-43-0)[1]. The recommendations herein are synthesized from established best practices for laboratory chemical waste management and data from structurally similar benzoic acid derivatives. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for definitive hazard information and disposal requirements before handling this compound.

Section 1: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the risks. While a specific, comprehensive SDS for 2-(Cyclopentyloxy)-4-propoxybenzoic acid is not universally available, we can infer its likely hazard profile based on its chemical structure—a carboxylic acid functional group on an aromatic ether backbone.

Core Chemical Characteristics:

  • Carboxylic Acid Group: This functional group imparts acidic properties. Like other benzoic acids, it should be considered corrosive and an irritant. Direct contact can cause skin irritation and serious eye damage.[2]

  • Solid Form: As a solid, this compound may form combustible dust concentrations in the air, creating a fire or explosion hazard under specific conditions.[2][3]

  • Inhalation/Ingestion: Inhalation of dust can lead to respiratory irritation.[4] Ingestion may cause digestive distress.[4]

Based on these characteristics, any waste containing 2-(Cyclopentyloxy)-4-propoxybenzoic acid, including pure excess reagent, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions, must be classified and managed as hazardous chemical waste . Do not dispose of this chemical in regular trash or via sewer systems.[5]

Anticipated Hazard Classification Primary Risk Reference Analogue
Skin ContactIrritant / Corrosive (Category 2)Causes skin irritation, potential for burns.Benzoic Acid, 4-Propoxybenzoic Acid[2][6]
Eye ContactSerious Eye Damage (Category 1/2)Causes serious eye irritation or damage.Benzoic Acid, 4-Propoxybenzoic Acid[2][6]
Physical HazardCombustible DustMay form explosive dust-air mixtures.Benzoic Acid[2][3]
EnvironmentalEnvironmental HazardMay be harmful to aquatic life.Benzoic Acid[5]

Section 2: Mandatory Personal Protective Equipment (PPE)

When handling waste 2-(Cyclopentyloxy)-4-propoxybenzoic acid in any form (solid or solution), the following PPE is required to mitigate exposure risks:

  • Eye Protection: Wear chemical safety goggles. If there is a splash hazard, use a face shield in conjunction with goggles.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.

  • Respiratory Protection: Handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Section 3: Step-by-Step Disposal Protocol for Laboratory Waste

Adherence to a systematic collection and segregation protocol is critical for ensuring safety and regulatory compliance.

Step 1: Designate a Waste Collection Point

  • Identify a "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[7] This can be a designated section of a workbench or inside a chemical fume hood. The SAA must be under the direct control of laboratory personnel.

Step 2: Select the Correct Waste Container

  • Primary Container: Use a high-density polyethylene (HDPE) container with a screw-top lid.[8] These are compatible with organic acids and prevent leakage. Avoid using metal containers, as acids can corrode them, or glass containers, which pose a breakage risk.[9]

  • Container Size: Choose a container size appropriate for the volume of waste generated to minimize headspace.[7] However, do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[7]

Step 3: Segregate the Waste Stream

  • This compound belongs to the Organic Acid waste stream.

  • DO NOT mix this waste with:

    • Bases (inorganic or organic)[7]

    • Oxidizing agents (e.g., nitric acid, perchlorates)[5]

    • Flammable solvents (unless the waste is a dilute solution in that solvent)[7]

    • Aqueous inorganic waste[9]

  • Incompatible materials can react violently, generating heat or toxic gases.[9] Always maintain separate, clearly labeled containers for each waste stream.

Step 4: Label the Waste Container Correctly

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste 2-(Cyclopentyloxy)-4-propoxybenzoic acid" . Do not use abbreviations or formulas.

    • A clear indication of the hazards: "Corrosive," "Irritant."

    • The date when waste was first added (accumulation start date).

Step 5: Manage Contaminated Solid Waste

  • All disposable items that come into direct contact with the chemical, such as gloves, weigh paper, pipette tips, and paper towels used for cleanup, must be considered hazardous waste.

  • Collect this solid waste in a separate, clearly labeled, plastic-lined container or a designated hazardous waste bag. Label it as "Contaminated Solid Waste" with the chemical name.

Section 4: On-Site Storage and Final Disposal

Satellite Accumulation Area (SAA) Requirements:

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store the waste container within a secondary containment bin or tray to control potential spills.[9]

  • Once a waste container is full or has been in the SAA for up to one year (check your institution's specific time limits), it must be dated and moved to the central accumulation area.

Final Disposal Pathway:

  • Never pour this chemical waste down the drain. [4][5]

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal contractor.

  • This ensures the waste is transported, treated, and disposed of in compliance with the Resource Conservation and Recovery Act (RCRA) and other federal and state regulations.

Diagram: Disposal Workflow

The following diagram outlines the decision-making and operational process for disposing of 2-(Cyclopentyloxy)-4-propoxybenzoic acid waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage (SAA) cluster_disposal Final Disposal A Identify Waste (Excess reagent, contaminated items, solutions) B Wear Required PPE (Goggles, Gloves, Lab Coat) in Fume Hood A->B C Select HDPE Container for 'Organic Acid Waste' B->C D Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Corrosive, Irritant) - Start Date C->D E Add Waste to Container D->E F Keep Container Closed in Secondary Containment E->F G Is Container Full OR Nearing Storage Time Limit? F->G H Store in Designated SAA G->H No I Complete Label with 'Full' Date G->I Yes J Contact EHS for Waste Pickup I->J K Final Disposal (via EHS) J->K

Caption: Workflow for the safe disposal of 2-(Cyclopentyloxy)-4-propoxybenzoic acid.

References

  • University of Oslo (UiO). Chemical and Hazardous Waste Guide. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. (2019-06-12). [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Labbox. Benzoic acid AGR - Safety Data Sheet. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Benzoic acid. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Cyclopentyloxy)-4-propoxybenzoic acid

Hazard Assessment and Risk Mitigation 2-(Cyclopentyloxy)-4-propoxybenzoic acid is a crystalline solid organic acid.[4][5] While specific toxicity data is unavailable, analogous compounds are known to cause skin irritatio...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

2-(Cyclopentyloxy)-4-propoxybenzoic acid is a crystalline solid organic acid.[4][5] While specific toxicity data is unavailable, analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as dust.[1][2][3][4] Therefore, a stringent set of precautions is necessary to minimize exposure.

Assumed Hazard Classification:

Hazard ClassCategoryGHS Statement
Skin IrritationCategory 2H315: Causes skin irritation[3][6]
Eye IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing chemical exposure. The following table outlines the minimum required PPE for handling 2-(Cyclopentyloxy)-4-propoxybenzoic acid. For tasks with a higher risk of exposure, such as handling large quantities or potential for dust generation, enhanced protection is required.

Table of Required Personal Protective Equipment:

Protection TypeStandard HandlingHigh-Risk Operations (e.g., large quantities, dust generation)Rationale
Hand Protection Nitrile rubber gloves[7][8]Thicker, chemical-resistant gloves (e.g., neoprene, butyl rubber)[7]Prevents skin contact and irritation.[3] Always inspect gloves before use and use proper removal technique.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[3][8]Chemical splash goggles and a face shield.[7][9]Protects against dust particles and accidental splashes causing serious eye irritation or damage.[1][2]
Body Protection Fully buttoned laboratory coat.[7][8]Chemical-resistant apron over a lab coat.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Not required if handled in a certified chemical fume hood.NIOSH-approved dust respirator if dust is generated outside a fume hood.[3]Prevents inhalation of airborne particles, which can cause respiratory tract irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of handling 2-(Cyclopentyloxy)-4-propoxybenzoic acid in the laboratory.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble Equipment & Spill Kit don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution (Add acid to solvent) weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands caption Workflow for Safe Handling of 2-(Cyclopentyloxy)-4-propoxybenzoic acid.

Caption: Workflow for Safe Handling of 2-(Cyclopentyloxy)-4-propoxybenzoic acid.

Step-by-Step Handling Protocol:
  • Preparation and Designating Area :

    • All handling of solid 2-(Cyclopentyloxy)-4-propoxybenzoic acid must be conducted in a properly functioning chemical fume hood to control dust and vapors.[7][9]

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[10]

    • Have a chemical spill kit readily available.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling and Use :

    • When weighing the solid, use a spatula and handle containers carefully to avoid creating dust.

    • If preparing a solution, always add the acid to the solvent slowly; never the other way around, to prevent splashing.[11]

    • Keep containers tightly closed when not in use.[1][2][3]

  • Decontamination and Cleaning :

    • Following the procedure, decontaminate all surfaces and equipment.

    • Thoroughly rinse any contaminated glassware. The first two rinses should be collected as hazardous waste.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat/apron.

    • Dispose of single-use PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing all PPE.[7][11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2][3]

  • Skin Contact : Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][3] If irritation persists, seek medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[1][2] Seek immediate medical attention.

  • Spill : For a small spill within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[9]

Disposal Plan

Chemical waste must be managed responsibly to ensure safety and environmental compliance.

  • Waste Segregation : Collect all waste containing 2-(Cyclopentyloxy)-4-propoxybenzoic acid, including contaminated solids (like paper towels, gloves) and liquid solutions, in a designated hazardous waste container.[12]

  • Container Requirements : Use a chemically compatible container, such as high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof lid.[12]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards.[12]

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and oxidizing agents.[7]

  • Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[1][2][12] Do not dispose of this chemical down the drain.

By adhering to this comprehensive guide, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: 4-[4-(cyclopentyloxy)-2-quinolinyl]-1,2-benzenediol. Retrieved from [Link]

  • USDA Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Wasewar, K. L., Heesink, A. B. M., Versteeg, G. F., & Pangarkar, V. G. (2002). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Acids, Organic. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • University of New Mexico. (n.d.). Acids SOP. Environmental Health & Safety. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Utah. (n.d.). Acid Handling. Retrieved from [Link]

  • Kumar, S. (n.d.). Removal of Carboxylic Acid from Waste Water Using Adsorbents. Retrieved from [Link]

Sources

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